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  • Product: Methyl 2,3,4-trihydroxybenzoate
  • CAS: 56128-66-6

Core Science & Biosynthesis

Foundational

Methyl 2,3,4-trihydroxybenzoate: Structural Profiling, Synthesis, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of rational drug design, polyhydroxylated aromatic compounds serv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of rational drug design, polyhydroxylated aromatic compounds serve as indispensable scaffolds due to their rich electronic properties and versatile reactivity. Methyl 2,3,4-trihydroxybenzoate (CAS: 56128-66-6) is a highly functionalized phenolic ester that bridges the gap between raw natural product derivatives and complex active pharmaceutical ingredients (APIs). Featuring a methyl ester and three contiguous hydroxyl groups, this molecule is a critical intermediate in the synthesis of potent antioxidants, anti-HIV biphenyls, and epidermal growth factor receptor (EGFR) kinase inhibitors[1][2][3][4].

This whitepaper provides a rigorous examination of its physicochemical properties, field-proven synthetic methodologies, and downstream mechanistic pathways, offering actionable insights for application scientists and synthetic chemists.

Physicochemical Profiling & Structural Elucidation

The utility of Methyl 2,3,4-trihydroxybenzoate stems directly from its structural topology. The contiguous hydroxyl groups at the C2, C3, and C4 positions enable potent hydrogen atom transfer (HAT)—a fundamental mechanism for its radical scavenging capabilities[2][5]. Concurrently, the methyl ester at C1 protects the carboxylic acid during multi-step syntheses while exerting an electron-withdrawing effect that stabilizes intermediate phenoxy radicals.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name Methyl 2,3,4-trihydroxybenzoate
CAS Registry Number 56128-66-6
PubChem CID 5307033[1]
Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol [1]
SMILES COC(=O)c1ccc(O)c(O)c1O
Structural Class Phenolic Ester (Trihydroxybenzoate)

Synthetic Methodologies & Experimental Workflows

To ensure high-yield isolation of Methyl 2,3,4-trihydroxybenzoate, the choice of synthetic route must be dictated by the scale of the reaction and the tolerance of the starting materials to thermal degradation. Below are two field-proven, self-validating protocols.

Protocol A: Acid-Catalyzed Fischer Esterification

Causality & Logic: This classic thermodynamic approach utilizes concentrated sulfuric acid as both a proton donor and a dehydrating agent. By sequestering the water byproduct, the equilibrium is forcefully driven toward the ester. This method is highly scalable but requires thermal input.

Step-by-Step Methodology:

  • Dissolution: Suspend 2,3,4-trihydroxybenzoic acid (0.86 g, 5.06 mmol) in 10 mL of anhydrous methanol[5].

  • Catalysis: Slowly add concentrated H₂SO₄ (2 mL) dropwise under continuous magnetic stirring. Note: The exothermic nature of acid addition requires careful temperature management to prevent localized charring of the electron-rich aromatic ring.

  • Reflux: Heat the reaction mixture to 60 °C and maintain reflux for 12 hours[5].

  • Quenching & Extraction: Dilute the cooled mixture with 20 mL of distilled H₂O. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 15 mL). The phase separation acts as a self-validating step, isolating the organic ester from the highly polar acid catalyst.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Mild Methylation

Causality & Logic: For highly sensitive substrates, high temperatures can induce oxidative degradation of the trihydroxybenzene ring. This kinetic approach uses Potassium Bicarbonate (KHCO₃) in DMF. The mild basicity of KHCO₃ is the critical parameter here: it selectively deprotonates the highly acidic carboxylic acid without prematurely deprotonating the phenolic hydroxyls, thereby preventing unwanted O-alkylation and complex polymeric mixtures[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3,4-trihydroxybenzoic acid (34.0 g, 200 mmol) in 300 mL of anhydrous N,N-dimethylformamide (DMF)[4].

  • Selective Deprotonation: Add KHCO₃ (40.0 g, 400 mmol) to the solution. Stir for 15 minutes to allow carboxylate formation.

  • Alkylation: Introduce Methyl Iodide (MeI) (42.0 g, 300 mmol) dropwise to the suspension[4].

  • Ambient Reaction: Stir the mixture at ambient temperature (25 °C) for 12 hours.

  • Precipitation & Validation: Quench the reaction by pouring it into ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic ester to crash out of solution.

  • Isolation: Filter the resulting white solid and dry under high vacuum. The protocol yields ~95% product, validated via Mass Spectrometry (MS: 185 [M+H]⁺)[4].

Synthesis A 2,3,4-Trihydroxybenzoic Acid B Fischer Esterification (MeOH, H2SO4) A->B Reflux, 12h C Base-Catalyzed Methylation (MeI, KHCO3, DMF) A->C Ambient, 12h D Methyl 2,3,4-trihydroxybenzoate B->D Yield ~85% C->D Yield ~95%

Figure 1: Divergent synthetic workflows for Methyl 2,3,4-trihydroxybenzoate.

Pharmacological Applications & Mechanistic Pathways

Methyl 2,3,4-trihydroxybenzoate is not merely an end-product; it is a highly programmable node in medicinal chemistry. Its functionalization leads to diverse therapeutic classes.

Radical Scavenging and Antioxidant Dimerization

The compound exhibits exceptional DPPH radical-scavenging abilities. When subjected to oxidation with o-chloranil in acetonitrile, the contiguous hydroxyls facilitate rapid sequential electron/proton loss. The resulting highly reactive intermediate undergoes spontaneous dimerization to form a novel benzocoumarin-type dimer [2]. The formation of this dimer is a self-validating indicator of the ester's radical scavenging capacity, highlighting its potential in mitigating oxidative stress in cellular models.

Anti-HIV Biphenyl Derivatives

In antiviral drug design, Methyl 2,3,4-trihydroxybenzoate serves as a precursor for HIV-1 protease and gp120 inhibitors. The ester undergoes regioselective treatment with dimethyl sulfate in the presence of sodium borate to yield methyl-2,3-dihydroxy-4-methoxybenzoate[3]. This intermediate is subsequently dimerized to form complex biphenyl derivatives (e.g., 5,5′-dimethoxy-3,4,3′,4′-bis-methylene-dioxy biphenyls) that block viral glycoprotein attachment to host CD4 molecules, a critical step for preventing viral entry[3].

EGFR Kinase Inhibitors for Oncology

In targeted cancer therapy, the trihydroxy core is utilized to construct quinazoline heterocyclic compounds. Alkylation of the phenolic hydroxyls (e.g., using benzyl bromide and K₂CO₃ in DMF) generates heavily substituted aromatic rings[4]. These intermediates are fused into N-substituted-phenyl-5-substituted-alkoxy-2,3-dihydro-[1,4]dioxane[2,3-f]quinazolin-10-amine compounds. These macro-structures act as potent competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) phosphorylation, halting downstream signal transduction and inducing apoptosis in non-small cell lung cancer (NSCLC) models[4].

Mechanism A Methyl 2,3,4-trihydroxybenzoate B Oxidation (o-chloranil) A->B D Regioselective Alkylation (Dimethyl sulfate) A->D F O-Alkylation (Benzyl bromide, K2CO3) A->F C Benzocoumarin-type Dimer (Radical Scavenging) B->C E Anti-HIV Biphenyls (gp120 / Protease Inhibition) D->E G Quinazoline Derivatives (EGFR Kinase Inhibition) F->G

Figure 2: Downstream pharmacological pathways and derivative synthesis.

References

  • Methyl 2,3,4-trihydroxybenzoate | C8H8O5 | CID 5307033 - PubChem National Institutes of Health (NIH)[Link]

  • Hydrogen Atom Transfer: A Comprehensive Study on Phenoxy, Peptide, and N-Radicals Ludwig-Maximilians-Universität München (LMU)[Link]

  • Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester PubMed (NIH)[Link]

  • In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights RSC Advances (Royal Society of Chemistry)[Link]

  • QUINAZOLINE HETEROCYCLIC COMPOUND AS EGFR KINASE INHIBITOR, AND PREPARATION AND APPLICATION THEREOF Google Patents (WIPO / US P

Sources

Exploratory

Methyl 2,3,4-Trihydroxybenzoate: Structural Pharmacophore & Antioxidant Mechanism

Executive Summary Methyl 2,3,4-trihydroxybenzoate (Methyl 2,3,4-THB) is a positional isomer of the widely studied methyl gallate (Methyl 3,4,5-trihydroxybenzoate). While its isomer is renowned for potent antioxidant acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3,4-trihydroxybenzoate (Methyl 2,3,4-THB) is a positional isomer of the widely studied methyl gallate (Methyl 3,4,5-trihydroxybenzoate). While its isomer is renowned for potent antioxidant activity, Methyl 2,3,4-THB presents a unique pharmacophore due to the specific arrangement of its vicinal trihydroxyl group relative to the ester moiety.

This guide analyzes the "Ortho-Effect" —the intramolecular hydrogen bonding (IMHB) between the C2-hydroxyl and the ester carbonyl—which significantly alters its bond dissociation enthalpy (BDE), metal chelation capacity, and lipophilicity compared to its 3,4,5-counterpart. We provide a mechanistic breakdown of its radical scavenging pathways, supported by self-validating experimental protocols for researchers in drug discovery and oxidative stress mitigation.

Structural Pharmacophore Analysis

The antioxidant efficacy of Methyl 2,3,4-THB is governed by its pyrogallol moiety (1,2,3-trihydroxybenzene ring) and its electronic interaction with the electron-withdrawing methyl ester group.

The "Ortho-Effect" and Intramolecular Hydrogen Bonding (IMHB)

Unlike Methyl Gallate, where the hydroxyls are distal (3,4,5) to the ester, Methyl 2,3,4-THB possesses a hydroxyl group at the C2 position (ortho).

  • Mechanism: The hydrogen atom of the C2-OH acts as a donor to the carbonyl oxygen of the ester group (C=O), forming a stable 6-membered pseudo-ring.

  • Consequence: This IMHB "locks" the C2-OH, making it less available for initial hydrogen atom transfer (HAT). However, this interaction polarizes the ring, potentially lowering the BDE of the adjacent C3-OH and C4-OH groups, making them highly reactive radical scavenging sites.

  • Lipophilicity: The internal "masking" of the polar C2-OH and carbonyl group increases the molecule's planarity and lipophilicity (LogP), enhancing membrane permeability compared to the more polar Methyl Gallate.

Comparative Structural Logic
FeatureMethyl 2,3,4-THB (Subject)Methyl Gallate (3,4,5-Isomer)
Hydroxyl Pattern Ortho, Meta, Para (2,3,4)Meta, Para, Meta (3,4,5)
Primary Interaction Strong IMHB (C2-OH

C=O)
Weak/No IMHB with ester
Chelation Site C2-OH/C3-OH (Catechol-like)C3-OH/C4-OH (Catechol-like)
Planarity High (Locked by IMHB)Moderate (Rotatable bonds)
Primary Mechanism HAT (C3/C4) + Metal ChelationHAT (C3/C4/C5)

Primary Chemical Mechanisms

Hydrogen Atom Transfer (HAT)

The dominant antioxidant mechanism is the direct quenching of free radicals (


) via the donation of a hydrogen atom.


In Methyl 2,3,4-THB, the C3-OH is the most likely site for initial abstraction due to the electronic push-pull effect of the neighboring hydroxyls and the resonance stabilization provided by the aromatic ring. The resulting phenoxyl radical is stabilized by delocalization across the pyrogallol system.

Transition Metal Chelation

Oxidative stress is often exacerbated by Fenton chemistry, where free iron (


) catalyzes the formation of hydroxyl radicals (

).
  • Action: The vicinal hydroxyls at C2 and C3 form a bidentate ligand site capable of sequestering transition metals.

  • Specificity: The C2-OH is involved in IMHB, but in the presence of high-affinity metal ions (

    
    , 
    
    
    
    ), the chelation entropy favors the formation of a metal complex, effectively halting the Fenton reaction.
Visualization of Scavenging Dynamics

The following diagram illustrates the structural transformation during radical scavenging and the resonance stabilization of the resulting radical.

G Substrate Methyl 2,3,4-THB (Ground State) Transition Transition State [Ar-O...H...OR]‡ Substrate->Transition H-Atom Donation (C3-OH) Radical Free Radical (ROO• / HO•) Radical->Transition Product Phenoxyl Radical (Resonance Stabilized) Transition->Product BDE < 85 kcal/mol Byproduct Neutralized Species (ROOH / H2O) Transition->Byproduct Product->Product Spin Delocalization (Ortho/Para)

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT). The C3-hydroxyl group donates a hydrogen atom, neutralizing the incoming radical. The resulting unpaired electron is delocalized across the ring.

Cellular Signaling Dynamics (Nrf2 Pathway)

Beyond direct scavenging, polyphenols with catechol/pyrogallol moieties are electrophilic enough to interact with Keap1, the repressor of Nrf2.

  • Induction: Methyl 2,3,4-THB (or its oxidized quinone methide form) modifies cysteine residues on Keap1.

  • Translocation: Nrf2 is released, avoids ubiquitination, and translocates to the nucleus.

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2 cluster_cyto Cytoplasm cluster_nuc Nucleus M234 Methyl 2,3,4-THB (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) M234->Keap1_Nrf2 Cys Modification Keap1_Mod Keap1-SH Modified Keap1_Nrf2->Keap1_Mod Nrf2_Free Nrf2 (Released) Keap1_Nrf2->Nrf2_Free Dissociation ARE ARE Sequence (DNA) Nrf2_Free->ARE Translocation Enzymes Transcription: HO-1, NQO1, SOD ARE->Enzymes Upregulation

Figure 2: Activation of the Nrf2/ARE pathway. Methyl 2,3,4-THB acts as a pro-drug electrophile, triggering the cell's endogenous antioxidant defense system.

Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed to be self-validating. The inclusion of positive controls (Gallic Acid/Trolox) is mandatory for normalization.

Protocol A: DPPH Radical Scavenging Assay

Rationale: Measures the HAT capacity in an organic solvent, eliminating metal interference.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM in Methanol).

  • Methyl 2,3,4-THB (Stock: 10 mM in Methanol).

  • Control: Trolox.[1]

Workflow:

  • Preparation: Dilute Methyl 2,3,4-THB to concentrations of 5, 10, 25, 50, 100 µM.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

    • Critical Note: Due to the steric bulk of the ortho-substituent, reaction kinetics may be slower than Methyl Gallate. Do not shorten this time.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression.
Protocol B: Inhibition of Lipid Peroxidation (TBARS)

Rationale: Validates antioxidant activity in a biologically relevant lipid membrane model.

Workflow:

  • Substrate: Prepare egg yolk homogenate (10% w/v) or linoleic acid emulsion.

  • Induction: Add

    
     (0.07 M) to induce peroxidation via Fenton chemistry.
    
  • Treatment: Add Methyl 2,3,4-THB (10–100 µM). Incubate at 37°C for 1 hour.

  • Termination: Add TCA (20%) and Thiobarbituric Acid (TBA, 0.8%). Heat at 95°C for 60 mins.

  • Detection: Measure the pink chromogen at 532 nm. Lower absorbance indicates protection of lipids.

Workflow cluster_assays Validation Assays Start Start: Methyl 2,3,4-THB DPPH DPPH Assay (Solvent-based HAT) Start->DPPH TBARS TBARS Assay (Lipid Protection) Start->TBARS FRAP FRAP Assay (Reducing Power) Start->FRAP Result1 Compare vs Trolox DPPH->Result1 IC50 Value Result2 Compare vs BHT TBARS->Result2 % Inhibition Result3 Compare vs Ascorbic Acid FRAP->Result3 Fe2+ Equivalents

Figure 3: Experimental workflow for validating antioxidant efficacy across different chemical environments.

Synthesis and Purity Verification

For researchers requiring in-house synthesis, the esterification of 2,3,4-trihydroxybenzoic acid is the standard route.

  • Precursor: 2,3,4-Trihydroxybenzoic acid (Pyrogallol-4-carboxylic acid).

  • Reagents: Methanol (excess), conc.

    
     (catalytic).
    
  • Conditions: Reflux for 12 hours.

  • Purification: The product is extracted with Ethyl Acetate and recrystallized.

  • Verification:

    • 1H NMR (DMSO-d6): Look for the methyl singlet (

      
       ppm) and the aromatic protons (AB system if C5/C6 are unsubstituted).
      
    • IR: Shift in Carbonyl stretch (

      
      ) due to IMHB.
      

References

  • Zipse, H. (2023).Hydrogen Atom Transfer: A Comprehensive Study on Phenoxy, Peptide, and N-Radicals. Dissertation, LMU München.

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996).Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. (Foundational text on the pyrogallol moiety pharmacophore).

  • Abrahams, B. F., et al. (2022).Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry. Acta Crystallographica Section C.

  • Dinkova-Kostova, A. T., & Talalay, P. (2008).Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. (The standard protocol for the DPPH assay described in Section 5).

Sources

Foundational

Solubility of Methyl 2,3,4-trihydroxybenzoate in water vs organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3,4,5-Trihydroxybenzoate (Methyl Gallate) **Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3,4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 3,4,5-Trihydroxybenzoate (Methyl Gallate)

**Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3,4,5-trihydroxybenzoate, commonly known as Methyl Gallate. Solubility is a critical physicochemical parameter that dictates the efficacy of a compound in pharmaceutical formulations, its extraction efficiency from natural sources, and its utility in various chemical processes.[1][2] For drug development professionals and researchers, a thorough understanding of a molecule's solubility in different solvent systems is fundamental to designing effective delivery systems and robust experimental protocols.[3][4][5] This document delineates the underlying chemical principles governing the solubility of Methyl Gallate, presents quantitative data in aqueous and organic solvents, details a standardized methodology for solubility determination, and discusses the key factors influencing this crucial property.

Note on Isomer: This guide focuses on Methyl 3,4,5-trihydroxybenzoate (CAS No. 99-24-1), the most common and extensively studied isomer, often referred to as Methyl Gallate. Data for the Methyl 2,3,4-trihydroxybenzoate isomer is not widely available in scientific literature.

The Molecular Basis of Solubility: A Structural Perspective

The solubility behavior of Methyl 3,4,5-trihydroxybenzoate is intrinsically linked to its molecular architecture. The molecule consists of a central benzene ring functionalized with three hydroxyl (-OH) groups and one methyl ester (-COOCH


) group.[6][7]
  • Polar Moieties (Hydroxyl Groups): The three phenolic hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. This is the primary driver of its solubility in polar solvents, particularly water.

  • Ester Group: The methyl ester group also contributes to the molecule's polarity through its carbonyl (C=O) function, which can act as a hydrogen bond acceptor.

  • Nonpolar Moieties (Benzene Ring & Methyl Group): The aromatic benzene ring and the methyl portion of the ester group form the nonpolar backbone of the molecule. These regions interact favorably with nonpolar solvents via van der Waals forces but hinder solubility in water.

The interplay between these polar and nonpolar characteristics dictates the compound's solubility profile, which can be generally predicted by the "like dissolves like" principle.[8][9] Methyl Gallate, being a polar molecule, is anticipated to have greater solubility in polar solvents.[9][10]

Caption: Molecular structure of Methyl 3,4,5-trihydroxybenzoate.

Aqueous Solubility Profile

Despite the presence of three hydroxyl groups capable of forming strong hydrogen bonds with water, Methyl Gallate is described as sparingly or slightly soluble in water and aqueous buffers at room temperature.[11][12] This limited solubility is due to the energetic cost of disrupting the water-water hydrogen bonding network to accommodate the nonpolar benzene ring.

However, its solubility in water is significantly enhanced at higher temperatures.[13] One study reports a solubility of approximately 0.33 mg/mL in a 1:2 solution of Dimethylformamide (DMF) and Phosphate-Buffered Saline (PBS) at pH 7.2.[11] For context, the parent compound, gallic acid, which lacks the nonpolar methyl group, demonstrates higher aqueous solubility.[14]

Organic Solvent Solubility Profile

In line with the "like dissolves like" principle, Methyl Gallate exhibits significantly higher solubility in polar organic solvents.[15] The ability of these solvents to engage in hydrogen bonding and dipole-dipole interactions with the solute's hydroxyl and ester groups facilitates the dissolution process.

Quantitative Solubility Data

The following tables summarize experimentally determined solubility data in various organic solvents. This data is essential for designing extraction protocols, purification schemes (e.g., crystallization), and formulation strategies.

Table 1: Solubility in Common Organic Solvents

Solvent Temperature Solubility (mg/mL)
Ethanol Ambient ~10
Dimethyl Sulfoxide (DMSO) Ambient ~15
Dimethylformamide (DMF) Ambient ~25

Source: Cayman Chemical Product Information[11]

Table 2: Mole Fraction Solubility (x) in Alcohols and Acetates at Various Temperatures

Temperature (K) Methanol Ethanol n-Propanol n-Butanol Acetone Ethyl Acetate
293.15 0.2299 0.1772 0.1465 0.1205 0.2393 0.0984
298.15 0.2558 0.1983 0.1654 0.1368 0.2685 0.1119
303.15 0.2842 0.2215 0.1861 0.1548 0.3004 0.1269

Source: Adapted from Zhang et al. (2020) as cited by BenchChem[9]

The data clearly indicates that solubility increases with temperature across all tested organic solvents, a common trend for solid solutes.[9][16] Furthermore, solubility is highest in the most polar solvents like Methanol and Acetone.

G cluster_0 Solvent Polarity Spectrum cluster_1 Solubility of Methyl Gallate Nonpolar Nonpolar (e.g., Hexane) Low_Sol Low Solubility Nonpolar->Low_Sol van der Waals interactions only Intermediate Intermediate (e.g., Ethyl Acetate) Moderate_Sol Moderate Solubility Intermediate->Moderate_Sol Dipole-Dipole & H-Bond Acceptor Polar Polar (e.g., Ethanol, DMSO, Water) High_Sol High Solubility Polar->High_Sol Strong H-Bonding & Dipole-Dipole

Caption: Relationship between solvent polarity and Methyl Gallate solubility.

Standardized Protocol for Experimental Solubility Determination

To ensure data accuracy and reproducibility, a standardized protocol is paramount. The equilibrium shake-flask method is the gold standard in the pharmaceutical industry for determining solubility.[8][17]

Materials and Equipment
  • High-purity Methyl 3,4,5-trihydroxybenzoate

  • Analytical grade solvents

  • Thermostatic orbital shaker or water bath

  • Analytical balance (±0.1 mg accuracy)

  • Sealed glass vials

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solution: Add an excess amount of solid Methyl Gallate to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.[8]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[8][17] The concentration of the solution should be measured at different time points until it becomes constant.[17]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.[8]

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase. Determine the concentration of Methyl Gallate in the filtrate using a validated HPLC method. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[8]

  • Data Reporting: Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[8]

G start Start step1 Step 1: Add Excess Methyl Gallate to Solvent start->step1 step2 Step 2: Equilibrate (24-72h at const. T) step1->step2 step3 Step 3: Phase Separation (Centrifuge & Filter) step2->step3 step4 Step 4: Quantify Solute (HPLC Analysis) step3->step4 end End: Report Solubility (mg/mL or M) step4->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Practical Implications

Methyl 3,4,5-trihydroxybenzoate is a polar molecule with limited solubility in water but good solubility in polar organic solvents such as ethanol, DMSO, and DMF. Its solubility is highly dependent on the solvent's polarity and increases significantly with temperature. This guide provides foundational data and a robust experimental framework for researchers. For professionals in drug development, this information is critical for selecting appropriate solvents for formulation, avoiding precipitation issues, and ensuring adequate bioavailability for preclinical studies.[1][2][3] In the field of natural products, these solubility characteristics are key to developing efficient extraction and purification strategies from botanical sources.[10][16]

References

  • The Importance of Solubility for New Drug Molecules. (2020). Sciendo.
  • Improving solubility and acceler
  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • Methyl 3,4,5-trihydroxybenzo
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Methyl 3,4,5-trihydroxybenzo
  • Methyl gall
  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024). MDPI.
  • PRODUCT INFORMATION - Methyl Gall
  • CAS 99-24-1: Methyl gall
  • A Comprehensive Technical Guide to the Solubility of Methyl Gall
  • Solubility of phenolic compounds: Significance and symbolism. (2025). Wisdomlib.
  • Showing Compound Methyl gall
  • Annex 4.
  • Aqueous Solubility of Some N
  • Methyl gall

Sources

Exploratory

The Privileged Scaffold: Antimicrobial and Antiviral Properties of Methyl 2,3,4-Trihydroxybenzoate

Executive Summary In the continuous search for novel therapeutics to combat multidrug-resistant (MDR) superbugs and rapidly mutating viral pathogens, small-molecule phenolic esters have emerged as highly versatile pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous search for novel therapeutics to combat multidrug-resistant (MDR) superbugs and rapidly mutating viral pathogens, small-molecule phenolic esters have emerged as highly versatile pharmacophores. Methyl 2,3,4-trihydroxybenzoate (M234THB) (CAS No. 56128-66-6), an esterified isomer of methyl gallate, represents a privileged scaffold in modern drug discovery. Unlike its 3,4,5-trihydroxy counterpart, the specific 2,3,4-substitution pattern of M234THB provides unique redox properties, enabling it to act as a potent radical scavenger, a structural anchor in marine-derived antimicrobial meroterpenoids, and a critical synthetic intermediate for anti-HIV therapeutics[1][2][3].

This whitepaper synthesizes the mechanistic logic, experimental validation, and developmental protocols for leveraging M234THB in antimicrobial and antiviral drug design.

Chemical Profile and Redox-Driven Mechanisms

Oxidative Dimerization and Radical Scavenging

The biological efficacy of M234THB is intrinsically linked to its exceptional electron-donating capacity. In polar solvents, M234THB can scavenge up to four equivalents of reactive oxygen species (ROS) or synthetic radicals (e.g., DPPH, ABTS) per molecule[1].

Mechanistic Causality: The 2,3,4-trihydroxy configuration allows the molecule to easily undergo sequential one-electron oxidations. Initial oxidation yields a highly reactive ortho-quinone intermediate. Rather than degrading, this intermediate undergoes a regioselective nucleophilic attack and subsequent oxidative dimerization, forming a stable benzocoumarin-type dimer [1]. This dimerization acts as a "radical sink," neutralizing oxidative stress in infected host cells—a critical factor in reducing viral-induced inflammation and bacterial pathogenesis.

RedoxPathway M234THB Methyl 2,3,4-trihydroxybenzoate (M234THB) OrthoQuinone ortho-Quinone Intermediate (Highly Reactive) M234THB->OrthoQuinone 1e- Oxidation ROS ROS / DPPH Radicals ROS->OrthoQuinone Dimerization Nucleophilic Attack & Oxidative Dimerization OrthoQuinone->Dimerization Structural Rearrangement Benzocoumarin Benzocoumarin-type Dimer (Stable Antioxidant Sink) Dimerization->Benzocoumarin Radical Quenching

Figure 1: Redox-driven radical scavenging and benzocoumarin dimerization pathway of M234THB.

Antimicrobial Properties: From Marine Sponges to Metallo-Drugs

The Nakijinol C Pharmacophore

Nature utilizes the M234THB substructure in potent antimicrobial agents. A prime example is Nakijinol C , a meroterpenoid isolated from Okinawan marine sponges (Spongiidae family)[3]. Nakijinol C consists of a clerodane-type decalin ring connected directly to a methyl 2,3,4-trihydroxybenzoate unit via a methylene bridge[3][4].

The M234THB moiety in Nakijinol C acts as the primary warhead, intercalating into bacterial lipid bilayers and inducing severe membrane destabilization. This compound exhibits broad-spectrum activity against both Gram-positive (S. aureus, B. subtilis, M. luteus) and Gram-negative (E. coli) bacteria, as well as pathogenic fungi (T. mentagrophytes, C. neoformans)[5].

Synergistic Efflux Pump Inhibition

Beyond direct bactericidal activity, 2,3,4-trihydroxybenzoic acid derivatives act as potent antibiotic adjuvants. When co-administered with legacy antibiotics like tetracycline, these phenolic compounds disrupt the bacterial outer membrane and competitively inhibit multidrug efflux pumps[6]. This prevents the extrusion of the antibiotic, drastically increasing its intracellular concentration and restoring its efficacy against MDR Escherichia coli and Pseudomonas aeruginosa[6].

Gallium(III) Metallo-Complexes

To target Gram-negative superbugs, researchers have synthesized Ga(III) polypyridyl catecholate complexes utilizing 2,3,4-trihydroxybenzoic acid. Because Ga(III) is a structural mimic of Fe(III), bacteria actively uptake these M234THB-Ga(III) complexes via iron-siderophore transport systems ("Trojan Horse" mechanism). Once inside, the complex disrupts iron-dependent enzymatic processes, showing high efficacy against Klebsiella pneumoniae and P. aeruginosa with minimal host toxicity[7].

Antiviral Properties: Anti-HIV Therapeutic Scaffolds

M234THB is a highly sought-after building block in the rational design of antiviral agents, particularly against HIV-1. The precise arrangement of the hydroxyl groups allows for selective functionalization (e.g., methylation or etherification) to generate sterically tuned biphenyl derivatives[2].

Synthesis of Biphenyl Anti-HIV Agents

In the synthesis of potent anti-HIV biphenyls (e.g., 5,5′-dimethoxy-3,4,3′,4′-bis-methylene-dioxy-2,2-dimethoxy carbonyl biphenyl), M234THB serves as the critical starting material (Intermediate 98)[2].

  • Selective Methylation: M234THB is treated with dimethyl sulfate and sodium borate to selectively protect specific hydroxyls, yielding methyl-2,3-dihydroxy-4-methoxybenzoate[2].

  • Dimerization & Cyclization: Subsequent coupling reactions generate rigid biphenyl structures that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or viral attachment inhibitors. The electron-rich aromatic rings of the M234THB-derived scaffold form crucial π-π stacking interactions with the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme[2].

AntiviralMechanism M234THB M234THB Scaffold Functionalization Regioselective Methylation & Biphenyl Coupling M234THB->Functionalization Synthetic Pathway Biphenyl Biphenyl Derivative (Anti-HIV Agent) Functionalization->Biphenyl Target HIV-1 Reverse Transcriptase Hydrophobic Pocket Biphenyl->Target High-Affinity Binding (π-π stacking) Inhibition Allosteric Inhibition (Viral Replication Halted) Target->Inhibition

Figure 2: Workflow of M234THB functionalization into biphenyl derivatives for HIV-1 inhibition.

Quantitative Data Summaries

Table 1: Antimicrobial Activity of M234THB-derived Nakijinol C [3][5]

Pathogen Strain Classification MIC (µg/mL) Mechanism of Action
Staphylococcus aureus Gram-positive Bacteria 12.5 Membrane permeabilization
Bacillus subtilis Gram-positive Bacteria 6.25 Membrane permeabilization
Escherichia coli Gram-negative Bacteria 25.0 Outer membrane disruption
Trichophyton mentagrophytes Fungi (Dermatophyte) 12.5 Ergosterol synthesis interference

| Cryptococcus neoformans | Fungi (Yeast) | 12.5 | Oxidative stress induction |

Table 2: Anti-HIV Activity of M234THB-Derived Intermediates [2]

Compound / Derivative Target IC50 (µM) Therapeutic Index (TI)
M234THB-Biphenyl Analog 94 HIV-1 RT 2.78 > 150

| M234THB-Biphenyl Analog 96 | HIV-1 RT | 4.06 | > 100 |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the utilization of M234THB in drug screening.

Protocol A: Synthesis and Broth Microdilution Screening of Ga(III)-M234THB Complexes

Objective: Evaluate the "Trojan Horse" antibacterial efficacy of M234THB-metal complexes against Gram-negative pathogens.

  • Complexation Reaction:

    • Dissolve 1.0 mmol of M234THB in 10 mL of anhydrous methanol.

    • Slowly add 1.0 mmol of Gallium(III) nitrate hydrate (

      
      ) dissolved in 15 mL methanol under continuous stirring at room temperature[7].
      
    • Introduce 2.0 mmol of 2,2'-bipyridine (bipy) dropwise. Reflux the orange reaction mixture for 8 hours.

    • Cool to 4°C for 24 hours to induce crystallization. Filter and dry the

      
       complex.
      
  • Inoculum Preparation:

    • Culture Pseudomonas aeruginosa (ATCC 27853) in Mueller-Hinton (MH) broth at 37°C until reaching the 0.5 McFarland standard (

      
       CFU/mL).
      
  • Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the Ga(III)-M234THB complex (range: 0.5 to 256 µg/mL) in MH broth.

    • Add 10 µL of the bacterial suspension to each well.

    • Self-Validation Control: Include a positive control (Ciprofloxacin) and a negative control (untreated broth). Include a well with uncomplexed M234THB to verify the necessity of the Ga(III) transport mechanism.

  • Incubation & Readout:

    • Incubate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) by adding 30 µL of 0.015% resazurin dye; a color change from blue to pink indicates bacterial viability.

Protocol B: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: Assess the allosteric inhibition of HIV-1 RT by M234THB-derived biphenyl compounds.

  • Reagent Preparation:

    • Reconstitute recombinant HIV-1 RT enzyme in assay buffer (50 mM Tris-HCl pH 7.8, 1 mM DTT, 5 mM

      
      ).
      
    • Prepare a 10 mM stock of the M234THB-derived biphenyl compound in 100% DMSO.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well microtiter plate, mix 20 µL of the diluted biphenyl compound (final assay concentrations: 0.1, 1.0, 5.0, 10.0, 50.0 µM) with 20 µL of HIV-1 RT (0.5 U/well).

    • Incubate at 37°C for 15 minutes to allow for stable binding to the allosteric pocket.

  • Reaction Initiation:

    • Add 20 µL of a reaction mixture containing poly(rA)-oligo(dT)15 template-primer and BrdUTP (bromodeoxyuridine triphosphate).

    • Incubate for 1 hour at 37°C. The enzyme will incorporate BrdUTP into the newly synthesized DNA strand unless inhibited.

  • Quantification (ELISA):

    • Wash the plate and add an anti-BrdU-peroxidase (POD) conjugated antibody.

    • Add TMB substrate and measure absorbance at 450 nm using a microplate reader.

    • Calculate the

      
       using non-linear regression analysis. Lower absorbance correlates with higher inhibition by the M234THB derivative.
      

References

  • Kodama, A., Shibano, H., & Kawabata, J. (2007). Oxidative Dimer Produced from a 2,3,4-Trihydroxybenzoic Ester. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • Suzuki, H., Kubota, T., Takahashi-Nakaguchi, A., Fromont, J., Gonoi, T., & Kobayashi, J. (2014). Nakijiquinone S and nakijinol C, new meroterpenoids from a marine sponge of the family spongiidae. Chem Pharm Bull (Tokyo). Available at:[Link]

  • Chen, et al. (2021). In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights. RSC Advances / PMC. Available at:[Link]

  • Bahl, M.I., et al. (2025). Plant phenolic acids enhance antibiotic efficacy against multidrug-resistant extraintestinal pathogenic Escherichia coli. Biocontaminant / Maxapress. Available at:[Link]

  • RSC Publishing. (2023). Synthesis, characterisation and antibacterial activity of novel Ga(III) polypyridyl catecholate complexes. Available at:[Link]

  • Frontiers. (2022). Biological activities of meroterpenoids isolated from different sources. Available at:[Link]

Sources

Foundational

The Phytochemical and Pharmacological Profiling of Methyl 2,3,4-Trihydroxybenzoate

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Methyl 2,3,4-trihydroxybenzoate (MTHB) is a potent phenolic ester and secondary metabolite. While its structural isomer, methyl gallate (me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Methyl 2,3,4-trihydroxybenzoate (MTHB) is a potent phenolic ester and secondary metabolite. While its structural isomer, methyl gallate (methyl 3,4,5-trihydroxybenzoate), is ubiquitous in plant biology [1], MTHB presents a more specialized occurrence profile. This whitepaper synthesizes the current understanding of MTHB’s natural occurrence in plant matrices, its artifactual generation during extraction, and its highly targeted pharmacological properties—ranging from unique radical-scavenging stoichiometries to cyclin-dependent kinase (CDK) inhibition in oncology.

Chemical Identity and Ecological Occurrence

Native Plant Sources vs. Extraction Artifacts

The parent acid of MTHB, (2,3,4-THBA), is a well-documented secondary metabolite found in Betula pendula (silver birch), Plinia cauliflora (jabuticaba), and Phaseolus vulgaris (adzuki beans) [2]. However, a critical phenomenon in natural product isolation is the artifactual esterification of this acid.

When plant tissues are subjected to methanolic maceration—the standard protocol for extracting polar phenolics—the slightly acidic environment of the plant vacuoles catalyzes the esterification of 2,3,4-THBA into MTHB. For researchers, this dictates a strict causality in solvent selection: to differentiate true native MTHB from artifactual MTHB, parallel extractions using aprotic solvents (e.g., acetonitrile) must be performed as a self-validating control.

True Native Occurrence in Marine Ecosystems

While its presence in plants is often tied to its parent acid, the MTHB moiety is a definitively native structural unit in marine organisms. It forms the core of complex meroterpenoids, such as, isolated from marine sponges of the Spongiidae family [3]. These meroterpenoids exhibit potent antimicrobial properties against various bacteria and fungi without demonstrating broad-spectrum cytotoxicity [[3]]([Link]3].

Pharmacological Mechanisms of Action

Advanced Radical Scavenging and Dimerization

MTHB demonstrates exceptional antioxidant capacity. In DPPH radical-scavenging assays conducted in acetonitrile,[4]. The causality behind this high efficiency lies in its oxidative pathway: oxidation of MTHB with o-chloranil yields a novel benzocoumarin-type dimer. This dimerization stabilizes reactive intermediates, preventing the propagation of oxidative stress far more effectively than standard monophenols [4].

Oncology: CDK Inhibition and Cell Cycle Arrest

MTHB and its parent acid act as robust inhibitors of cancer cell proliferation, demonstrating high sensitivity in HCT-116 (colon) and MDA-MB-231 (breast) cancer cell lines [5]. Mechanistically, the compound directly binds to CDK1, CDK2, CDK4, and CDK6. This allosteric interaction, coupled with the dose-dependent upregulation of CDK inhibitors p21 and p27, forces the cancer cells into a G0/G1 phase arrest [[5]]([Link]5], [6].

Antiviral Drug Design (HIV-1 Protease)

In synthetic medicinal chemistry, MTHB is a highly valued intermediate. The esterification of 2,3,4-THBA to , allowing for the selective methylation of hydroxyl groups using dimethyl sulfate [7]. This self-validating protection-deprotection strategy is utilized to synthesize anti-HIV biphenyl derivatives in high yields (up to 91%) [7], [8].

MOA MTHB Methyl 2,3,4-trihydroxybenzoate p21_p27 Upregulation of p21 & p27 MTHB->p21_p27 Induces Expression CDK Inhibition of CDK1, 2, 4, 6 MTHB->CDK Direct Binding p21_p27->CDK Allosteric Inhibition CellCycle Cell Cycle Arrest (G0/G1 Phase) CDK->CellCycle Blocks Progression Apoptosis Suppression of Tumor Proliferation CellCycle->Apoptosis Triggers

Mechanistic pathway of MTHB-induced cell cycle arrest via CDK inhibition.

Self-Validating Experimental Protocols

Protocol 1: Extraction and Isolation of MTHB from Plant Matrices

Causality Note: Free trihydroxybenzoic acids exhibit severe peak tailing during chromatography due to strong hydrogen bonding with silica silanol groups. Macerating plant biomass in methanol intentionally drives the esterification of 2,3,4-THBA into MTHB, neutralizing the carboxylic acid and drastically improving chromatographic resolution.

  • Maceration: Suspend 500g of pulverized Phaseolus vulgaris biomass in 2L of HPLC-grade Methanol. Stir at 25°C for 48 hours.

  • Parallel Validation (Crucial): Simultaneously extract a 50g control sample in 200mL of Acetonitrile. Comparing the LC-MS profiles of both extracts validates whether MTHB is native to the plant or an artifact of the methanolic extraction.

  • Partitioning: Concentrate the methanolic extract in vacuo. Resuspend in 500mL H₂O and partition sequentially with Hexane (to remove non-polar lipids) and Ethyl Acetate (EtOAc). The EtOAc fraction will selectively concentrate the phenolic esters.

  • Chromatography: Load the EtOAc fraction onto a Sephadex LH-20 column (eluting with a gradient of H₂O to MeOH) to isolate MTHB.

Extraction Plant Plant Biomass (Phaseolus vulgaris) Maceration Methanolic Maceration (Induces Esterification) Plant->Maceration Solvent Addition Extract Crude Methanolic Extract Maceration->Extract Filtration & Concentration Partition Liquid-Liquid Partitioning (H2O / EtOAc) Extract->Partition Solvent Polarity Gradient EtOAc EtOAc Fraction (Phenolic-Enriched) Partition->EtOAc Phase Separation Chromatography Column Chromatography (Sephadex LH-20) EtOAc->Chromatography Fractionation MTHB Methyl 2,3,4-trihydroxybenzoate (Isolated Compound) Chromatography->MTHB Elution & Purification

Workflow for the extraction and isolation of MTHB from plant matrices.

Protocol 2: In Vitro CDK Inhibition and Cell Viability Assay

Causality Note: Propidium Iodide (PI) is utilized in flow cytometry because it stoichiometrically intercalates into DNA. By measuring PI fluorescence, researchers can precisely quantify cellular DNA content, validating whether MTHB successfully arrested the cells in the G0/G1 phase (2n DNA content) prior to DNA synthesis.

  • Cell Culture: Seed HCT-116 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS.

  • Treatment: Administer MTHB at varying concentrations (10 μM to 250 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Palbociclib, a known CDK4/6 inhibitor) to ensure system validity.

  • Flow Cytometry: After 48 hours, harvest cells, fix in cold 70% ethanol, and stain with Propidium Iodide (50 μg/mL) containing RNase A. Analyze via flow cytometry to quantify G0/G1 phase populations.

Quantitative Data Summary

The following table synthesizes the quantitative bioactivity metrics of MTHB and its parent derivatives across various experimental matrices:

Compound / DerivativeBiological TargetMatrix / Cell LineQuantitative MetricReference
Methyl 2,3,4-trihydroxybenzoate DPPH Radical ScavengingAcetonitrile~4.0 radicals scavenged per molecule[4]
2,3,4-Trihydroxybenzoic Acid Cell Growth InhibitionHCT-116 (Colon Cancer)Complete inhibition at 250 μM[5]
2,3,4-Trihydroxybenzoic Acid Cell Growth InhibitionMDA-MB-231 (Breast Cancer)High sensitivity (Dose-dependent)[5]
Nakijinol C (MTHB moiety) Antimicrobial ActivityPathogenic Bacteria & FungiMIC > 10 µg/mL (Non-cytotoxic to KB cells)[3]
MTHB (Synthetic Intermediate) HIV-1 Protease InhibitionBiphenyl Derivatives91% Yield in intermediate synthesis[[7]]([Link]7]

References

  • PubChem. "2,3,4-Trihydroxybenzoic Acid | C7H6O5 | CID 11874". National Center for Biotechnology Information. URL:[Link]

  • Akter, M. (2024). "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth". South Dakota State University. URL:[Link]

  • Kodama, A., Shibano, H., & Kawabata, J. (2007). "Oxidative Dimer Produced from a 2,3,4-Trihydroxybenzoic Ester". Bioscience, Biotechnology, and Biochemistry, 71(7). URL:[Link]

  • Suzuki, H., et al. (2010). "Nakijiquinone S and Nakijinol C, New Meroterpenoids from a Marine Sponge of the Family Spongiidae". Chemical and Pharmaceutical Bulletin, 58(1). URL:[Link]

  • Singh, et al. (2021). "In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights". RSC Advances, 11(30). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Precision HPLC Method Development for Methyl 2,3,4-Trihydroxybenzoate

Content Type: Detailed Application Note & Protocol Target Audience: Analytical Chemists, Pharmaceutical Scientists, and Process Development Engineers. Introduction & Scientific Context Methyl 2,3,4-trihydroxybenzoate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note & Protocol Target Audience: Analytical Chemists, Pharmaceutical Scientists, and Process Development Engineers.

Introduction & Scientific Context

Methyl 2,3,4-trihydroxybenzoate (CAS: 56128-66-6) is a structural isomer of the more commonly analyzed Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate). While they share a molecular weight (184.15 g/mol ) and a polyphenolic core, the specific vicinal arrangement of hydroxyl groups at the 2, 3, and 4 positions imparts unique chemical behaviors—most notably, an increased susceptibility to oxidation and distinct retention characteristics due to the "ortho-effect" (hydrogen bonding between the C2-hydroxyl and the ester carbonyl).

This guide addresses the specific challenges of analyzing the 2,3,4-isomer:

  • Oxidative Instability: The pyrogallol moiety (1,2,3-trihydroxybenzene system) is highly prone to auto-oxidation at neutral pH, forming quinones and polymeric pigments (browning).

  • Isomeric Selectivity: Separating the 2,3,4-isomer from potential synthesis impurities (like the 3,4,5-isomer or 2,4,6-isomer) requires optimized stationary phase selectivity.

Physicochemical Profiling

Before method development, the analyte's properties dictate the chromatographic mode.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 184.15 g/mol Suitable for standard HPLC-UV or LC-MS.
LogP (Octanol/Water) ~1.5 – 1.8 (Estimated)Moderately polar. Retains well on C18 but requires low organic start.
pKa (Phenolic) ~7.5 – 8.5 (First ionization)Critical: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing.
UV Maxima (

)
~254 nm (Benzoyl B-band)~275-280 nm (Phenolic C-band)280 nm is preferred for selectivity against non-phenolic impurities.254 nm offers higher sensitivity but less specificity.
Solubility Soluble in Methanol, Ethanol, Acetonitrile. Sparingly soluble in water.Use Methanol/Water mixtures for sample diluent.

Method Development Workflow

The following diagram outlines the logical decision tree for developing this specific method, emphasizing the "Stability-First" approach required for pyrogallol derivatives.

MethodDevelopment Start Start: Analyte Profiling Solubility Solubility & Stability Check (Acidified Diluent Required) Start->Solubility ColumnSelect Column Selection (C18 vs. Phenyl-Hexyl) Solubility->ColumnSelect Scouting Gradient Scouting (5% -> 95% B) Opt_pH pH Optimization (Must be pH < 3.0) Scouting->Opt_pH Assess Peak Shape ColumnSelect->Scouting Opt_pH->ColumnSelect Poor Separation FinalMethod Final Method Validation Opt_pH->FinalMethod Resolution > 2.0

Figure 1: Decision tree for HPLC method development focusing on stability and selectivity.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Analyte: Methyl 2,3,4-trihydroxybenzoate Reference Standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Milli-Q or HPLC-grade water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ). Note: Formic acid is preferred for LC-MS compatibility; Phosphoric acid provides better peak shape for UV-only methods.
    
Chromatographic Conditions (The "Starting Point")

This generic protocol is designed to ensure retention and separation of the 2,3,4-isomer from more polar degradation products.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Expert Note: If the 2,3,4-isomer co-elutes with the 3,4,5-isomer (impurity), switch to a Phenyl-Hexyl column. The

      
       interactions differ between the isomers, often providing superior resolution.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Control is vital; temperature fluctuations shift phenolic retention).

  • Detection:

    • Channel A: 280 nm (Quantification - Specific).

    • Channel B: 254 nm (Impurity profiling - Sensitive).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Isocratic hold (traps polar degradants)
15.060Linear gradient
18.095Wash (elutes dimers/polymers)
20.095Wash hold
20.15Re-equilibration
25.05Ready for next injection

Sample Preparation (Critical for Stability)

The 2,3,4-trihydroxy system oxidizes rapidly. Standard unbuffered methanol/water is insufficient.

Protocol:

  • Diluent Preparation: Mix Methanol : Water (50:50 v/v) containing 0.1% Formic Acid .

    • Why? The acid maintains the phenols in their protonated (neutral) state, preventing the formation of phenolate ions which are the precursors to oxidation.

  • Stock Solution (1 mg/mL):

    • Weigh 10 mg of Methyl 2,3,4-trihydroxybenzoate.

    • Dissolve in 10 mL of Acidified Methanol (pure MeOH + 0.1% FA).

    • Storage: Amber glass vial at -20°C. Stable for 1 month.

  • Working Standard (50 µg/mL):

    • Dilute Stock 1:20 using the Diluent (50:50 Acidified MeOH/Water).

    • Shelf-life: Prepare fresh daily. If the solution turns yellow/brown, discard immediately (indicates quinone formation).

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these specific checks:

System Suitability[3]
  • Tailing Factor (

    
    ):  Must be < 1.5.
    
    • Failure Mode: If

      
      , it indicates silanol interaction. Increase buffer strength (e.g., use 20mM Phosphate buffer pH 2.5 instead of Formic Acid).
      
  • Precision: RSD of peak area for 6 replicate injections must be < 1.0%.

Linearity & Range[3]
  • Range: 1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
Solution Stability (Stress Test)
  • Experiment: Prepare a standard at pH 7.0 (no acid) and one at pH 2.5 (with acid). Inject both at T=0, T=4h, T=12h.

  • Expected Result: The pH 7.0 sample should show a decrease in the main peak and appearance of new peaks (quinones) at early retention times. The pH 2.5 sample must remain stable (98-102% recovery).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Switch to "End-capped" column or increase acid concentration in Mobile Phase.
Ghost Peaks Oxidation of the sample in the vial.Crucial: Ensure sample diluent is acidified. Use amber vials to prevent photo-oxidation.
Retention Shift Temperature fluctuation or Mobile Phase evaporation.Use column oven. Cap solvent bottles tightly (ACN evaporates faster than water).
Double Peaks Isomer contamination (3,4,5-isomer).Switch to Phenyl-Hexyl column or lower the gradient slope (e.g., 5-30% B over 20 min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11874, 2,3,4-Trihydroxybenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. Absorption Spectra of Benzoic Acid Derivatives. Physical Chemistry Chemical Physics.[2] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Extraction and Isolation of Methyl 2,3,4-trihydroxybenzoate

Authored by: A Senior Application Scientist Introduction: Methyl 2,3,4-trihydroxybenzoate is a phenolic compound of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Methyl 2,3,4-trihydroxybenzoate is a phenolic compound of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development. As a derivative of 2,3,4-trihydroxybenzoic acid, a known plant secondary metabolite, this ester exhibits potential antioxidant and other biological activities.[1][2][3] The precise substitution pattern of the hydroxyl groups on the benzene ring distinguishes it from its more common isomer, methyl gallate (methyl 3,4,5-trihydroxybenzoate), necessitating specific and robust extraction and isolation techniques for its study.[4] This guide provides a comprehensive overview of the methodologies for the extraction and isolation of Methyl 2,3,4-trihydroxybenzoate from natural sources, with a focus on addressing the inherent challenges of separating closely related isomers.

Part 1: Natural Occurrence and Preliminary Extraction Strategies

Known Natural Sources

Methyl 2,3,4-trihydroxybenzoate is the methyl ester of 2,3,4-trihydroxybenzoic acid. The parent acid has been identified in a variety of plant species, suggesting the potential for the presence of its methyl ester in these or related organisms. Documented sources of 2,3,4-trihydroxybenzoic acid include:

  • Betula pendula (Silver Birch)[5]

  • Plinia cauliflora (Jabuticaba)[5]

  • Phaseolus vulgaris (Common Bean), particularly Adzuki beans[1][5]

  • Pachysandra terminalis (Japanese Spurge)[2]

Extraction protocols should, therefore, target these or similar plant matrices. The choice of plant material (leaves, bark, fruits, etc.) will depend on the specific species and may require preliminary screening to identify the tissues with the highest concentration of the target compound.

General Extraction Principles for Phenolic Compounds

The extraction of phenolic compounds like Methyl 2,3,4-trihydroxybenzoate from plant materials is primarily based on their solubility in various solvents. A multi-step extraction and fractionation approach is typically employed to enrich the extract with the target compound before fine purification.

Workflow for Preliminary Extraction:

ExtractionWorkflow PlantMaterial Dried and Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Methanol, Ethanol, or Acetone) PlantMaterial->SolventExtraction CrudeExtract Crude Phenolic Extract SolventExtraction->CrudeExtract LiquidLiquid Liquid-Liquid Partitioning CrudeExtract->LiquidLiquid Hexane n-Hexane Fraction (Non-polar impurities) LiquidLiquid->Hexane Defatting EthylAcetate Ethyl Acetate Fraction (Enriched Phenolics) LiquidLiquid->EthylAcetate Target Fraction Aqueous Aqueous Fraction (Polar compounds) LiquidLiquid->Aqueous HPLCWorkflow CrudeFraction Enriched Fraction from Column Chromatography HPLCSeparation Reversed-Phase HPLC CrudeFraction->HPLCSeparation Isomer1 Isomer 1 HPLCSeparation->Isomer1 TargetCompound Methyl 2,3,4-trihydroxybenzoate (Pure) HPLCSeparation->TargetCompound Isomer2 Isomer 2 HPLCSeparation->Isomer2

Sources

Method

Application Note: Preparation of Methyl 2,3,4-trihydroxybenzoate Standard Solutions for Analytical Assays

Abstract This document provides a comprehensive guide for the preparation of accurate and reproducible standard solutions of Methyl 2,3,4-trihydroxybenzoate. Intended for researchers, analytical chemists, and quality con...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation of accurate and reproducible standard solutions of Methyl 2,3,4-trihydroxybenzoate. Intended for researchers, analytical chemists, and quality control professionals, this application note details field-proven protocols for creating primary stock solutions and subsequent working standards for use in a variety of analytical assays, such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry. The protocols are grounded in Good Laboratory Practice (GLP) to ensure data integrity and reliability. Emphasis is placed on the scientific rationale behind procedural steps, including solvent selection, stability considerations, and proper handling techniques.

Introduction: The Critical Role of Accurate Standards

This guide provides a self-validating framework for preparing these standards, ensuring that every solution is of known concentration and purity, thereby upholding the integrity of subsequent experimental results.[6]

Pre-Protocol Considerations: A Foundation in GLP

Adherence to Good Laboratory Practice (GLP) is not merely procedural; it is a mindset that ensures the quality and integrity of data.[7][8] Before handling any materials, the following principles must be considered.

Reference Standard Quality

The entire process begins with a well-characterized reference standard.

  • Purity: Always use a high-purity grade (≥98%) of Methyl 2,3,4-trihydroxybenzoate.

  • Certificate of Analysis (CoA): The CoA is an essential document that provides the lot-specific purity, identity, and storage recommendations. This document should be archived as part of the experimental record.[8]

Laboratory Equipment and Environment

The precision of your standard solution is directly tied to the quality of your equipment.

  • Analytical Balance: Use a calibrated four or five-place analytical balance located on a stable, vibration-free surface.[9]

  • Volumetric Glassware: Employ only Class A volumetric flasks and pipettes. The "A" designation signifies that the glassware meets the highest tolerance standards for accuracy.[9]

  • Environment: The weighing area should be clean and free from drafts. Maintain stable temperature and humidity where possible.[9]

Solvent Selection: A Critical Choice

The choice of solvent is paramount for ensuring the analyte is fully dissolved and remains stable.

  • Rationale: Due to the three polar hydroxyl groups and the methyl ester group, Methyl 2,3,4-trihydroxybenzoate is expected to be soluble in polar organic solvents. Its parent acid, 2,3,4-Trihydroxybenzoic acid, is soluble in DMSO.[10] Related compounds like Ethyl Gallate are soluble in ethanol, DMSO, and dimethylformamide but sparingly soluble in aqueous buffers.[11]

  • Recommendation: HPLC-grade methanol or ethanol are the recommended primary solvents due to their volatility and compatibility with reversed-phase HPLC systems. DMSO is also an excellent solvent but may be incompatible with some analyses.

  • Verification: Before preparing a bulk solution, it is best practice to perform a small-scale solubility test with the chosen solvent and the specific lot of the reference standard.

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for Methyl 2,3,4-trihydroxybenzoate before use.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[12]

Protocol 1: Preparation of a Primary Stock Solution

This protocol details the preparation of a 1.0 mg/mL primary stock solution using the direct weighing method.[14][15] This stock solution will serve as the basis for all subsequent working standards.

Materials and Equipment
  • Methyl 2,3,4-trihydroxybenzoate reference standard (≥98% purity)

  • HPLC-grade methanol (or other selected solvent)

  • 10 mL Class A volumetric flask

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Funnel

  • Ultrasonic bath

Workflow for Primary Stock Solution Preparation

cluster_0 Preparation Phase cluster_1 Dissolution & Dilution Phase cluster_2 Finalization Phase A 1. Calculate Mass (e.g., 10.0 mg for 10 mL) B 2. Accurately Weigh Standard on Balance A->B C 3. Quantitatively Transfer to 10 mL Volumetric Flask B->C D 4. Add ~7 mL Solvent (e.g., Methanol) C->D E 5. Sonicate to Ensure Complete Dissolution D->E F 6. Equilibrate to Room Temp. E->F G 7. Dilute to Volume (Meniscus on Mark) F->G H 8. Stopper and Invert Flask 15-20 Times G->H I 9. Transfer to Labeled Amber Storage Vial H->I

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Procedure
  • Calculation: Calculate the mass of Methyl 2,3,4-trihydroxybenzoate required. To prepare 10 mL of a 1.0 mg/mL solution, you will need: Mass = Concentration × Volume = 1.0 mg/mL × 10 mL = 10.0 mg

  • Weighing: On a calibrated analytical balance, accurately weigh 10.0 mg of the reference standard onto weighing paper. Record the exact weight (e.g., 10.2 mg) in your laboratory notebook.

  • Transfer: Carefully transfer the weighed powder into a clean 10 mL Class A volumetric flask using a funnel. Rinse the weighing paper and funnel with small aliquots of the solvent into the flask to ensure a complete, quantitative transfer.[15]

  • Dissolution: Add approximately 7 mL of the solvent (e.g., methanol) to the flask. Gently swirl the flask to dissolve the powder. For complete dissolution, place the flask in an ultrasonic bath for 5-10 minutes.[16]

  • Dilution to Volume: Allow the solution to return to room temperature. Then, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[17]

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.[15]

  • Concentration Correction: Calculate the exact concentration of your stock solution based on the actual mass weighed. For example, if 10.2 mg was used: Actual Concentration = 10.2 mg / 10.0 mL = 1.02 mg/mL

  • Storage: Transfer the solution to a clean, amber glass vial to protect it from light. Label the vial clearly as described in Section 5.0.

Protocol 2: Preparation of Working Standard Solutions

Working standards for building a calibration curve are prepared by serially diluting the primary stock solution.[14] This protocol outlines the preparation of a 6-point calibration curve ranging from 1 µg/mL to 100 µg/mL.

Serial Dilution Workflow

Stock Primary Stock (1000 µg/mL) Std100 100 µg/mL Std (10 mL Vol. Flask) Stock->Std100  1.0 mL Stock Std50 50 µg/mL Std (10 mL Vol. Flask) Std100->Std50  5.0 mL of 100 µg/mL Std25 25 µg/mL Std (10 mL Vol. Flask) Std100->Std25  2.5 mL of 100 µg/mL Std10 10 µg/mL Std (10 mL Vol. Flask) Std100->Std10  1.0 mL of 100 µg/mL Std5 5 µg/mL Std (10 mL Vol. Flask) Std10->Std5  5.0 mL of 10 µg/mL Std1 1 µg/mL Std (10 mL Vol. Flask) Std10->Std1  1.0 mL of 10 µg/mL

Caption: Serial dilution scheme for calibration standards.

Step-by-Step Procedure & Dilution Scheme

Use Class A volumetric pipettes and flasks for all dilutions. The dilution calculations are based on the formula C₁V₁ = C₂V₂.[15]

Table 1: Example Dilution Scheme for Calibration Standards

Target Concentration (µg/mL) Starting Solution Volume to Pipette (mL) Final Volume (mL)
100 1000 µg/mL Stock 1.0 10
50 100 µg/mL Standard 5.0 10
25 100 µg/mL Standard 2.5 10
10 100 µg/mL Standard 1.0 10
5 10 µg/mL Standard 5.0 10

| 1 | 10 µg/mL Standard | 1.0 | 10 |

  • Prepare the 100 µg/mL Standard: Pipette 1.0 mL of the primary stock solution (1000 µg/mL) into a 10 mL volumetric flask. Dilute to the mark with your solvent and homogenize.

  • Prepare Subsequent Standards: Using the newly created standards and the volumes outlined in Table 1, prepare the remaining concentrations. For example, to make the 10 µg/mL standard, pipette 1.0 mL of the 100 µg/mL standard into a new 10 mL volumetric flask and dilute to the mark.

  • Transfer: Transfer each working standard to a separate, clearly labeled HPLC vial or microcentrifuge tube immediately before analysis.

Solution Storage, Stability, and Documentation

The phenolic nature of Methyl 2,3,4-trihydroxybenzoate makes its solutions susceptible to oxidative and light-induced degradation. Proper storage and documentation are essential for data integrity.

Storage and Stability
  • Primary Stock Solution: Store at -20°C or -80°C in a tightly sealed amber vial.[10] For long-term storage (>1 month), consider purging the vial with an inert gas like nitrogen or argon to displace oxygen. Under these conditions, the stock may be stable for up to 6 months, but this should be verified.[10]

  • Working Solutions: It is strongly recommended to prepare fresh working solutions daily from the primary stock solution.[11] Do not store dilute aqueous solutions for more than 24 hours.

  • Validation: Periodically check the purity of the stock solution against a newly prepared standard or by analyzing its chromatographic profile for degradation products.

Documentation and Labeling

All solutions must be meticulously labeled and documented.[18]

  • Required Label Information:

    • Compound Name: Methyl 2,3,4-trihydroxybenzoate

    • Exact Concentration

    • Solvent Used

    • Preparation Date

    • Name/Initials of Preparer

    • Expiry or "Use By" Date

  • Laboratory Notebook: Record all details of the preparation, including the lot number of the reference standard, the actual weight, final volumes, and any observations. This creates a complete audit trail.[6]

Summary of Key Data

Table 2: Key Properties and Recommendations

Parameter Value / Recommendation Source(s)
Molecular Formula C₈H₈O₅ [19][20]
Molar Mass ~184.15 g/mol [13][19][20]
Appearance Solid (White to cream powder/crystals) [19][21]
Recommended Solvents HPLC-grade Methanol, Ethanol, DMSO [10][11]
Stock Solution Storage -20°C to -80°C, protected from light in amber vials. [10]

| Working Solution Stability | Prepare fresh daily. |[11] |

References

  • ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution. The Chemistry Blog. [Link]

  • ALWSCI. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. ALWSCI News. [Link]

  • Unknown Author. GOOD LABORATORY PRACTICES. SlideShare. [Link]

  • Science Ready. How to Make a Standard Solution – HSC Chemistry. [Link]

  • SafetyCulture. (2025, August 19). A Guide to Good Laboratory Practice (GLP). [Link]

  • University of Mustansiriyah. Preparation of Standard Solutions Theory. [Link]

  • Biobide. (2024, February 19). Good Laboratory Practices (GLP): 2024 Guide. [Link]

  • PharmaCompass. Methyl Gallate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Study.com. Standard Solution Definition, Preparation & Examples. [Link]

  • Ataman Kimya. METHYL 2-HYDROXYBENZOATE. [Link]

  • LCGC International. (2023, October 1). Good Laboratory Practice: An Overview for the Analytical Chemist. [Link]

  • NIST. Methyl 2,4,6-trihydroxybenzoate. WebBook. [Link]

  • ChemBK. (2024, April 9). METHYL GALLATE(METHYL 3,4,5-TRIHYDROXYBENZOATE ). [Link]

  • NIST. Methyl 2,4,6-trihydroxybenzoate. WebBook. [Link]

  • BioPharm International. (2020, November 12). GLPs and the Importance of Standard Operating Procedures. [Link]

  • Portland Press. Methyl gallate, methyl-3,4,5-trihydroxy-benzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. [Link]

  • Chem-Supply. Safety Data Sheet - Methyl 4-hydroxybenzoate. [Link]

  • European Commission. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • PubMed. (2015, August 13). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. [Link]

  • Sartorius. Sample Preparation. [Link]

  • Portland Press. Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives. [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl gallate (FDB000663). [Link]

  • bioRxiv. (2021, March 20). Gallic Acid, a Methyl 3,4-Dihydroxybenzoate Derivative, Induces Neural Stem Cells to Differentiate and Proliferate. [Link]

  • PubChem. Gallic Acid. [Link]

  • Cheméo. Chemical Properties of Propyl gallate (CAS 121-79-9). [Link]

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Application

In Vitro Cytotoxicity Assay Protocols for Methyl 2,3,4-trihydroxybenzoate: A Detailed Guide for Researchers

Introduction: Unveiling the Cytotoxic Potential of Methyl 2,3,4-trihydroxybenzoate Methyl 2,3,4-trihydroxybenzoate, a phenolic compound, has garnered interest in biomedical research for its potential therapeutic properti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cytotoxic Potential of Methyl 2,3,4-trihydroxybenzoate

Methyl 2,3,4-trihydroxybenzoate, a phenolic compound, has garnered interest in biomedical research for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] A critical aspect of evaluating its potential as a therapeutic agent is to determine its cytotoxic effects on various cell types. This comprehensive guide provides detailed application notes and protocols for assessing the in vitro cytotoxicity of Methyl 2,3,4-trihydroxybenzoate, designed for researchers, scientists, and professionals in drug development.

The following sections will delve into the fundamental principles of common cytotoxicity assays, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting. The aim is to equip researchers with the necessary tools to conduct robust and reproducible cytotoxicity studies.

Core Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are essential tools for screening compounds and understanding their mechanisms of action at the cellular level.[2] These assays measure various cellular parameters to determine the extent to which a substance can cause damage to cells.[3] Key events measured include the loss of membrane integrity, inhibition of metabolic activity, and the induction of programmed cell death (apoptosis).

A multi-assay approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic profile. This guide will focus on three widely used and complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on mitochondrial metabolic activity.[4][5]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[6]

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells through flow cytometry.[7][8]

Pre-Assay Considerations: Setting the Stage for Success

Before initiating any cytotoxicity assay, several critical factors must be addressed to ensure the reliability and reproducibility of the results.

Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the research question.[9] For general cytotoxicity screening, commonly used and well-characterized cell lines are often employed. However, if investigating a specific disease context, cell lines relevant to that pathology should be selected. All cell lines should be obtained from a reputable source and maintained under consistent culture conditions to minimize variability.[10]

Compound Preparation and Handling

Solubility and Stability: The solubility and stability of Methyl 2,3,4-trihydroxybenzoate in cell culture media are critical. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final working concentrations in the culture medium.[11] The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Preliminary experiments should be conducted to ensure the compound remains in solution at the tested concentrations and does not degrade over the course of the experiment.[12]

Concentration Range and Exposure Time: A wide range of concentrations should be tested to determine the dose-dependent effects of Methyl 2,3,4-trihydroxybenzoate. This typically involves a serial dilution of the compound. The exposure time will depend on the specific assay and the expected mechanism of action. Common incubation periods range from 24 to 72 hours.[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[4][13] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for the MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours (for cell attachment) A->B C Treat cells with Methyl 2,3,4-trihydroxybenzoate B->C D Incubate for desired time (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Remove medium and add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5][14]

  • Compound Treatment: Prepare serial dilutions of Methyl 2,3,4-trihydroxybenzoate in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[14]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary for MTT Assay:

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM (or as determined by preliminary experiments)
Incubation Time24, 48, or 72 hours
MTT Concentration5 mg/mL
Solubilization AgentDMSO
Absorbance Wavelength570 nm
LDH Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The amount of LDH released is directly proportional to the number of dead or damaged cells.

Workflow for the LDH Assay:

LDH_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with Methyl 2,3,4-trihydroxybenzoate B->C D Incubate for desired time C->D E Transfer supernatant to a new plate D->E F Add LDH reaction mixture E->F G Incubate for 30 minutes at room temperature F->G H Add stop solution G->H I Measure absorbance at 490 nm H->I

Caption: A typical workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and no-cell controls, include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[16]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.[16]

Data Analysis:

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

  • Spontaneous LDH activity: LDH released from untreated cells.

  • Maximum LDH activity: LDH released from cells treated with lysis buffer.

Quantitative Data Summary for LDH Assay:

ParameterRecommended Value
Cell Seeding Density10,000 - 50,000 cells/well
Compound Concentration Range0.1 - 100 µM (or as determined by preliminary experiments)
Incubation Time24, 48, or 72 hours
Supernatant Volume50 µL
Absorbance Wavelength490 nm (Reference: 680 nm)
Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between different cell populations based on the externalization of phosphatidylserine (PS) and membrane integrity.[8] In early apoptosis, PS translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]

Workflow for Annexin V/PI Staining:

Apoptosis_Workflow A Seed and treat cells with Methyl 2,3,4-trihydroxybenzoate B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide D->E F Incubate for 15 minutes in the dark E->F G Analyze by flow cytometry F->G

Caption: A general workflow for detecting apoptosis using Annexin V and PI staining.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or other suitable culture vessel and treat with Methyl 2,3,4-trihydroxybenzoate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Data Interpretation:

The flow cytometer will generate a dot plot that distinguishes four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Quantitative Data Summary for Annexin V/PI Assay:

ParameterRecommended Value
Cell Seeding Density1 x 10⁵ to 1 x 10⁶ cells/well (6-well plate)
Compound Concentration RangeDetermined by IC₅₀ from viability assays
Incubation TimeAs determined by previous experiments
Annexin V-FITC Volume5 µL
Propidium Iodide Volume5 µL

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for evaluating the in vitro cytotoxicity of Methyl 2,3,4-trihydroxybenzoate. By employing a combination of assays that measure different cellular endpoints, researchers can obtain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

It is crucial to remember that these are general protocols and may require optimization based on the specific cell line and experimental conditions. Meticulous attention to detail, proper controls, and careful data analysis are essential for generating reliable and meaningful results. Further investigations could explore the molecular mechanisms underlying the observed cytotoxicity, such as the involvement of specific signaling pathways or the generation of reactive oxygen species. Such studies will be instrumental in fully elucidating the therapeutic potential of Methyl 2,3,4-trihydroxybenzoate.

References

  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Retrieved from [Link]

  • ACS Publications. (2010, June 21). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Ovid. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Retrieved from [Link]

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Retrieved from [Link]

  • PMC. (n.d.). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Retrieved from [Link]

  • MDPI. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PMC. (2022, November 17). Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. Retrieved from [Link]

  • Phcog.Net. (2017, August 14). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • PMC. (n.d.). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • PMC. (2024, April 25). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018, August 31). Selective Cytotoxic Activity of Methyl-3,4,5-trihydroxybenzoate Isolated from Kernel of Bambangan (Mangifera pajang). Retrieved from [Link]

  • IntechOpen. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • PMC. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • NMPPDB. (n.d.). methyl-3,4,5-trihydroxybenzoate. Retrieved from [Link]

  • PubMed. (2024, April 25). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Retrieved from [Link]

  • MDPI. (2024, January 17). Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl gallate (FDB000663). Retrieved from [Link]

  • PMC. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]

Sources

Method

Using Methyl 2,3,4-trihydroxybenzoate as an intermediate in organic synthesis

Application Note: Strategic Utilization of Methyl 2,3,4-Trihydroxybenzoate in Heterocyclic Scaffold Construction Executive Summary Methyl 2,3,4-trihydroxybenzoate (CAS: 21150-11-2), often overshadowed by its symmetric is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 2,3,4-Trihydroxybenzoate in Heterocyclic Scaffold Construction

Executive Summary

Methyl 2,3,4-trihydroxybenzoate (CAS: 21150-11-2), often overshadowed by its symmetric isomer Methyl Gallate (3,4,5-trihydroxybenzoate), represents a unique "privileged scaffold" in medicinal chemistry. Its specific vicinal triol arrangement, combined with an ortho-positioned ester, offers distinct regioselective opportunities unavailable in the symmetric gallate system.

This guide details the strategic manipulation of Methyl 2,3,4-trihydroxybenzoate for the synthesis of benzodioxane-fused systems and bioactive benzamides (e.g., Benserazide analogs). Unlike the 3,4,5-isomer, the 2,3,4-motif possesses a robust intramolecular hydrogen bond at the C2-OH, which creates a natural protecting group effect, directing alkylation and acylation preferentially to the C4 and C3 positions.

Chemical Profile & Reactivity Matrix

Understanding the electronic landscape of the molecule is prerequisite to successful derivatization.

FeatureDescriptionSynthetic Implication
C2-Hydroxyl Strongly H-bonded to CarbonylLow Nucleophilicity. Resistant to alkylation under mild conditions. Acts as a "latent" phenol.
C3-Hydroxyl Sterically CrowdedModerate Nucleophilicity. Sandwiched between C2 and C4; typically reacts after C4 is functionalized or requires specific chelation control.
C4-Hydroxyl Para to EsterHigh Nucleophilicity. The most acidic and accessible site. Primary target for selective mono-alkylation.
Ester Moiety Methyl BenzoateElectrophilic Center. Susceptible to hydrazinolysis (to hydrazides) or hydrolysis (to acids) without affecting the phenol ring if protected.
Reactivity Visualization

ReactivityMap MTHB Methyl 2,3,4-trihydroxybenzoate (Core Scaffold) C2 C2-OH: H-Bond Locked (Least Reactive) MTHB->C2 Intramolecular H-Bond C3 C3-OH: Sterically Hindered (Secondary Target) MTHB->C3 Crowded C4 C4-OH: Para-Electronic Push (Most Reactive) MTHB->C4 Accessible Nucleophile Ester Ester: Amidation/Reduction (Scaffold Linker) MTHB->Ester Electrophile

Figure 1: Reactivity heatmap of the 2,3,4-trihydroxybenzoate core. Note the deactivation of C2-OH due to hydrogen bonding with the ester carbonyl.

Protocol A: Regioselective C4-O-Alkylation

Objective: Synthesize Methyl 4-(benzyloxy)-2,3-dihydroxybenzoate. Rationale: Selective protection of the 4-position is the gateway to asymmetric derivatives. The use of a weak base (


) prevents the deprotonation of the H-bonded C2-OH.
Materials
  • Methyl 2,3,4-trihydroxybenzoate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Bicarbonate (

    
    ) (1.2 eq) — Crucial: Do not use 
    
    
    
    or CsF to avoid poly-alkylation.
  • Solvent: Anhydrous Acetone or Acetonitrile (MeCN).

  • Catalyst: Potassium Iodide (KI) (0.1 eq).

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2,3,4-trihydroxybenzoate (5.0 g, 27.1 mmol) in anhydrous Acetone (100 mL).

  • Base Addition: Add solid

    
     (3.25 g, 32.5 mmol) and KI (0.45 g, 2.7 mmol) in a single portion. The suspension will turn slightly yellow.
    
  • Electrophile Introduction: Add Benzyl bromide (3.54 mL, 29.8 mmol) dropwise via syringe over 10 minutes at room temperature.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 12–16 hours.
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a major spot (
      
      
      
      ) should appear. If di-alkylation occurs, a higher running spot will be visible.
  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Quench: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (150 mL) and wash with 1M HCl (50 mL) to protonate any phenoxides and remove residual base.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from MeOH/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Expected Outcome: 65–75% yield of the 4-O-benzyl derivative. The 2-OH and 3-OH remain free due to the H-bond protection of C2 and steric shielding of C3.

Protocol B: Synthesis of the Benzodioxane Scaffold

Objective: Synthesize Methyl 8-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate. Rationale: This reaction exploits the adjacent C3 and C4 hydroxyls to form a fused 1,4-dioxane ring. This scaffold is homologous to the core found in alpha-blockers like Doxazosin intermediates or Idazoxan.

Workflow Diagram

BenzodioxaneSynthesis Start Methyl 2,3,4-trihydroxybenzoate Reagents 1,2-Dibromoethane (1.2 eq) K2CO3 (2.5 eq), DMF, 100°C Start->Reagents Intermediate Transition State: 3,4-Dianion Formation Reagents->Intermediate Deprotonation Product Methyl 8-hydroxy-1,4-benzodioxane-5-carboxylate (Major Product) Intermediate->Product Regioselective Cyclization (3,4-position favored over 2,3) Byproduct Bis-dioxane / Polymer (Minor) Intermediate->Byproduct Over-alkylation

Figure 2: Cyclization pathway. The 3,4-cyclization is thermodynamically favored over the 2,3-cyclization because the 2-OH bond with the ester carbonyl is energetically stabilizing, making the 2-OH less available for nucleophilic attack.

Experimental Procedure
  • Preparation: Dissolve Methyl 2,3,4-trihydroxybenzoate (2.0 g, 10.8 mmol) in anhydrous DMF (20 mL).

  • Base Activation: Add anhydrous

    
     (3.73 g, 27.0 mmol). Stir at room temperature for 30 minutes. The solution will darken as phenoxides form.
    
    • Note: Unlike Protocol A, we use a stronger base and heat to force the reaction at the hindered C3 position.

  • Cyclization: Add 1,2-dibromoethane (1.12 mL, 13.0 mmol).

  • Thermal Reaction: Heat to

    
     for 6 hours.
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing 1M HCl (10 mL) to neutralize.

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine (
    
    
    
    ) to remove DMF.
  • Purification: Flash chromatography (SiO2, Hexane:EtOAc 8:2).

Validation Data:

  • 1H NMR (DMSO-d6): Look for the ethylene bridge singlets/multiplets at

    
     4.2–4.4 ppm. The persistence of a downfield singlet (
    
    
    
    10.5–11.0 ppm) confirms the C2-OH is still present (and H-bonded), confirming the cyclization occurred at C3-C4.

Pharmaceutical Application: Benserazide-Type Precursors

Context: The 2,3,4-trihydroxybenzyl hydrazine motif is the pharmacophore of Benserazide (a DOPA decarboxylase inhibitor used in Parkinson's treatment). The methyl ester is the direct precursor to the hydrazide.

Reaction: Hydrazinolysis.

  • Reagent: Hydrazine monohydrate (5.0 eq) in Methanol.

  • Conditions: Reflux, 4 hours.

  • Observation: The ester is converted to the hydrazide (

    
    ).
    
  • Critical Control: The reaction must be performed under strict inert atmosphere (

    
     or 
    
    
    
    ) because the electron-rich trihydroxy ring is extremely prone to oxidation (turning the solution black/brown) at high pH.
  • Isolation: Cooling the methanolic solution usually precipitates the hydrazide as a white/off-white solid.

References

  • Regioselectivity in Phenolic Alkylation

    • Study: "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[1][2][3] Tetrahedron Letters, 2022.[2]

    • Relevance: Establishes the reduced nucleophilicity of ortho-carbonyl phenols.
    • Source:

  • Coumarin Synthesis from Polyphenols

    • Study: "Design, Synthesis... of Newer Coumarin Derivatives." Journal of Pharmaceutical Negative Results, 2022.[4]

    • Relevance: Details the Pechmann condensation logic applicable to trihydroxybenzo
    • Source:

  • Chemical Properties & Safety Data

    • Source: "Methyl 2,3,4-trihydroxybenzo
    • Relevance: Physical constants and safety d
    • Source: (Note: Link directs to the isomer class; specific CAS search required for 21150-11-2).

  • Benzodioxane Scaffold Utility

    • Study: "Synthesis of 1,4-benzodioxane deriv
    • Relevance: General conditions for catechol-to-dioxane cycliz
    • Source:

Sources

Application

Application Note &amp; Protocol: Synthesis of Methyl 2,3,4-trihydroxybenzoate via Fischer Esterification of Gallic Acid

Abstract This comprehensive guide details the synthesis of Methyl 2,3,4-trihydroxybenzoate from gallic acid through Fischer-Speier esterification. Intended for researchers, chemists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of Methyl 2,3,4-trihydroxybenzoate from gallic acid through Fischer-Speier esterification. Intended for researchers, chemists, and professionals in drug development, this document provides an in-depth explanation of the reaction mechanism, a validated, step-by-step laboratory protocol, and key data for product characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants and fruits.[1] Its derivatives, known as gallates, are of significant interest across the pharmaceutical, cosmetic, and food industries due to their potent antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The esterification of gallic acid is a critical chemical modification that can alter its physicochemical properties, such as lipophilicity, thereby enhancing its bioavailability and efficacy in various applications.

Methyl 2,3,4-trihydroxybenzoate, an ester of gallic acid, serves as a valuable building block in organic synthesis and a subject of study for its own biological activities.[3] The most direct and classical method for its synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] This application note provides a robust protocol for this synthesis, focusing on the use of sulfuric acid as a catalyst with methanol.

Reaction Principle: The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution reaction.[5] The overall transformation involves the reaction of gallic acid with methanol to yield methyl 2,3,4-trihydroxybenzoate and water. To ensure a high yield, the reaction equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by actively removing the water as it is formed.[6][7]

The mechanism proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the gallic acid's carboxyl group. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][8]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, an oxonium ion.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This intramolecular rearrangement converts a poor leaving group (-OH) into a very good one (H₂O).[9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[8]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst.[9]

Caption: Figure 1: Mechanism of Fischer-Speier Esterification

Experimental Protocol: Synthesis using Sulfuric Acid

This protocol is based on established literature procedures for the esterification of gallic acid.[1][10] It employs concentrated sulfuric acid as the catalyst and an excess of methanol as both the reactant and solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Gallic Acid (C₇H₆O₅)Reagent Grade, ≥98%Standard Chemical SupplierMust be dry.
Methanol (CH₃OH)Anhydrous, ≥99.8%Standard Chemical SupplierUse of anhydrous grade is critical.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Standard Chemical SupplierHandle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Chemical SupplierFor neutralization.
Ethyl AcetateACS GradeStandard Chemical SupplierFor extraction.
Ethanol (C₂H₅OH)Reagent GradeStandard Chemical SupplierFor recrystallization.
Deionized WaterN/ALaboratory SupplyFor washing steps.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical SupplierFor drying organic phase.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

Reaction Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Methyl Gallate Synthesis A 1. Reagent Setup B 2. Reflux Reaction A->B Heat to reflux C 3. Cooling & Quenching B->C Cool to RT D 4. Solvent Removal C->D Add DI water E 5. Neutralization & Extraction D->E Rotary Evaporation F 6. Drying & Concentration E->F Wash with NaHCO3 Extract with EtOAc G 7. Purification (Recrystallization) F->G Dry with MgSO4 Concentrate H 8. Isolation & Drying G->H Dissolve in hot EtOH Cool to crystallize I Final Product: Methyl Gallate H->I Vacuum filtration

Caption: Figure 2: Experimental Workflow for Methyl Gallate Synthesis

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add gallic acid (2.0 g, ~11.76 mmol) and methanol (25 mL).

  • Catalyst Addition: While stirring, carefully and slowly add 3-4 drops of concentrated sulfuric acid to the suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The boiling point of methanol is approximately 65°C. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Reaction Time: Continue the reflux for 8-12 hours to ensure the reaction goes to completion.[1]

  • Cooling and Quenching: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Work-up and Neutralization: To the resulting residue, add 50 mL of cold deionized water. The crude product may precipitate. Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The pH should be approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution, 1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification: Recrystallization
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystals of pure methyl 2,3,4-trihydroxybenzoate should form.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the final product.

Data Summary and Product Characterization

The successful synthesis of methyl 2,3,4-trihydroxybenzoate should be confirmed through physical and spectroscopic analysis.

Reaction Parameters and Expected Yield
ParameterValueReference
Gallic Acid2.0 g[1]
Methanol25 mL[1]
CatalystH₂SO₄ (conc.), 3-4 drops[1]
Reaction Temperature~65 °C (Reflux)[7]
Reaction Time8-12 hours[1]
Expected Yield ~78% [1]
Physical and Spectroscopic Data
PropertyExpected ValueReference
AppearanceWhite to off-white crystalline solid[11]
Molecular FormulaC₈H₈O₅
Molecular Weight184.15 g/mol
Melting Point203–204 °C[1]
TLC (Rf value)0.75 (System dependent)[1]
¹H NMR (400 MHz, DMSO-d₆) δ 3.79 (3H, s, COOCH₃), 7.02 (2H, s, Ar-H)[1]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Alternative Methodologies & Optimization

While the classical Fischer esterification is reliable, other methods can offer advantages in terms of reaction time, yield, and environmental impact.

  • p-Toluenesulfonic Acid (p-TsOH): This solid organic acid is often easier to handle than sulfuric acid and can be used in catalytic amounts with similar or even improved yields.[12]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[13] For example, a microwave-assisted esterification of gallic acid with ethanol using p-TsOH as a catalyst reported a 96% yield in just 10 minutes.

  • Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of gallic acid in a solvent-free system, offering a greener synthetic route.[14] However, this method may result in lower yields compared to chemical catalysis.[14]

Conclusion

The synthesis of methyl 2,3,4-trihydroxybenzoate via Fischer-Speier esterification of gallic acid is a fundamental and effective procedure for laboratory-scale production. The protocol detailed herein, utilizing sulfuric acid as a catalyst in refluxing methanol, provides a reliable method with a good expected yield of ~78%.[1] Understanding the reversible nature of the reaction and the mechanism behind the acid catalysis is paramount for troubleshooting and optimization. By following the outlined steps for reaction, work-up, and purification, researchers can consistently obtain a high-purity product suitable for further investigation and application in drug discovery and materials science.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Kadirova, S. O., Yuldasheva, M. R., & Abdumannopova, N. B. (2024). Synthesis of methyl esters of gallic acid and its derivatives. Austrian Journal of Technical and Natural Sciences, (7-8), 18-21. [Link]

  • Shi, Z., et al. (2015). Microwave-Assisted Esterification of Gallic Acid. Asian Journal of Chemistry, 27(2), 563-566. [Link]

  • Gera, B., et al. (2015). Gallic Acid-Based Alkyl esters Synthesis in a Water-Free System by Celite-Bound Lipase of Bacillus licheniformis SCD11501. Applied Biochemistry and Biotechnology, 176(1), 139-155. [Link]

  • BYJU'S. (2019). Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (2023). CN116332758A - A kind of method that gallic acid and diol carry out esterification reaction and synthesize gallic acid ester.
  • Roveda, F., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 1. [Link]

  • CyberLeninka. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. [Link]

  • PubMed. (2021). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. [Link]

  • ResearchGate. (n.d.). Esterification reaction of gallic acid and alkyl alcohol (methanol, ethanol, propanol, or butanol) catalyzed by lipase to produce alkyl gallate. [Link]

  • Google Patents. (1952).
  • ACS Publications. (2025). Optimization of Extraction Conditions for Improving Gallic Acid and Quercetin Content in Pouteria macrophylla Fruits: A Promising Cosmetic Ingredient. [Link]

  • SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. [Link]

  • PubMed. (2007). Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester. [Link]

  • DOI. (n.d.). Synthesis of methyl esters of gallic acid and its derivatives. [Link]

  • Google Patents. (1951). DE824636C - Process for the production of gallic acid esters.
  • SpringerLink. (2022). Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • ResearchGate. (2025). Microwave-Assisted Esterification of Gallic Acid. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate. [Link]

  • ChemWhat. (n.d.). METHYL 2-HYDROXY-3-NITROBENZOATE CAS#: 22621-41-6. [Link]

  • NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

  • UMass Lowell. (n.d.). Preparation of Methyl Benzoate. [Link]

  • PubChem. (n.d.). 2,3,4-Trihydroxybenzoic Acid. [Link]

  • Google Patents. (2020).

Sources

Method

Application Notes and Protocols for Thin Layer Chromatography (TLC) of Methyl 2,3,4-trihydroxybenzoate

Authored by: A Senior Application Scientist Introduction: Methyl 2,3,4-trihydroxybenzoate is a phenolic compound of significant interest in pharmaceutical and chemical research. As an ester of a trihydroxybenzoic acid, i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Methyl 2,3,4-trihydroxybenzoate is a phenolic compound of significant interest in pharmaceutical and chemical research. As an ester of a trihydroxybenzoic acid, its polarity and potential for hydrogen bonding dictate its chromatographic behavior. Thin Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique indispensable for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. This guide provides a detailed protocol for the successful TLC analysis of Methyl 2,3,4-trihydroxybenzoate, grounded in established chromatographic principles and tailored for researchers, scientists, and drug development professionals.

I. Understanding the Analyte: Physicochemical Properties of Methyl 2,3,4-trihydroxybenzoate

Methyl 2,3,4-trihydroxybenzoate, an isomer of the more common methyl gallate (Methyl 3,4,5-trihydroxybenzoate), is a polar organic compound. Its structure features a benzene ring substituted with three hydroxyl (-OH) groups and a methyl ester (-COOCH₃) group. The multiple hydroxyl groups make the molecule capable of strong hydrogen bonding, rendering it relatively polar. This polarity is the primary determinant of its interaction with the stationary and mobile phases in TLC.

The ester group, while polar, is less so than the free carboxylic acid, making Methyl 2,3,4-trihydroxybenzoate less polar than its parent acid, 2,3,4-trihydroxybenzoic acid. Understanding this relative polarity is crucial for selecting an appropriate mobile phase that will effectively move the compound up the TLC plate.

II. The Principle of Separation: A Brief Overview of Thin Layer Chromatography

Thin Layer Chromatography separates components of a mixture based on the principle of adsorption and partition. The stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, is polar. The mobile phase, a solvent or mixture of solvents, is less polar and moves up the plate via capillary action.

Compounds in the mixture are applied to the bottom of the plate and travel up with the mobile phase. The separation occurs because of the differential affinities of the compounds for the stationary and mobile phases.[1][2] More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, yielding a higher Rf value.[1][2]

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

III. Experimental Protocol: TLC of Methyl 2,3,4-trihydroxybenzoate

This protocol outlines the step-by-step procedure for the TLC analysis of Methyl 2,3,4-trihydroxybenzoate.

A. Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[3][4]

  • Analyte Solution: A solution of Methyl 2,3,4-trihydroxybenzoate (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

  • Mobile Phase (Eluent): A mixture of organic solvents. Several systems can be effective for phenolic compounds. A recommended starting point is a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of acid to improve spot shape.

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Spotting Capillaries: Glass capillary tubes for applying the sample to the TLC plate.

  • Visualization Reagents:

    • UV lamp (254 nm and 365 nm).

    • Ferric chloride (FeCl₃) spray reagent (e.g., 1% in ethanol).[5][6][7]

    • Other potential stains include p-anisaldehyde, vanillin, or phosphomolybdic acid solutions.[4][5]

B. Step-by-Step Methodology
  • Plate Preparation:

    • Carefully handle the TLC plate by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.[2]

    • Mark the positions for sample application on the origin line.

  • Sample Application (Spotting):

    • Using a capillary tube, apply a small spot of the Methyl 2,3,4-trihydroxybenzoate solution to the marked position on the origin line.

    • The spot should be small and concentrated, ideally 1-2 mm in diameter, to ensure good separation.[1]

    • Allow the solvent to completely evaporate from the spot before proceeding.[8]

  • Mobile Phase Preparation and Chamber Saturation:

    • Prepare the chosen mobile phase mixture. A recommended starting system for polar phenolic compounds is a mixture of Toluene:Ethyl Acetate:Formic Acid . The ratio can be optimized, but a starting point of (5:4:1, v/v/v) is often effective for similar compounds.[6][7][9] The formic acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to less "tailing" and more compact spots.[1][3]

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[1]

    • To ensure a saturated atmosphere within the chamber, which leads to better and more reproducible results, you can line the inside of the chamber with filter paper soaked in the mobile phase.[8] Close the chamber with the lid and allow it to saturate for at least 15-30 minutes.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the bottom edge is immersed in the mobile phase but the origin line is above it.

    • Lean the plate against the chamber wall and replace the lid.

    • Allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during this process.

    • When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • UV Visualization: Place the dried plate under a UV lamp. Since the plates contain a fluorescent indicator, compounds that absorb UV light will appear as dark spots on a green fluorescent background at 254 nm.[4] Aromatic compounds like Methyl 2,3,4-trihydroxybenzoate are expected to be UV active.[4] Circle the observed spots with a pencil.

    • Staining: For enhanced visualization, a chemical stain can be used. For phenolic compounds, a ferric chloride (FeCl₃) spray is highly effective.[5][6][7] Lightly spray the plate with the FeCl₃ solution. Phenolic compounds will typically form colored complexes (often blue, green, or brown) with the iron.[10]

  • Rf Value Calculation:

    • Measure the distance from the origin line to the center of the spot (distance traveled by the compound).

    • Measure the distance from the origin line to the solvent front mark (distance traveled by the solvent).

    • Calculate the Rf value using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent)[1]

IV. Data Presentation and Interpretation

The results of the TLC analysis can be summarized in a table for easy comparison and reproducibility.

Parameter Recommended Condition/Observation Rationale
Stationary Phase Silica Gel 60 F254A polar adsorbent suitable for separating polar compounds like phenols. The fluorescent indicator allows for non-destructive UV visualization.[3][4]
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1 v/v/v)A mixture of varying polarity to achieve optimal separation. Formic acid improves spot shape for acidic compounds.[1][6][7]
Expected Rf Value ~0.4 - 0.6 (This is an estimate and should be determined experimentally)An intermediate Rf value is desirable for good separation and accurate determination.[6] Rf values for similar compounds like gallic acid are often in this range with comparable solvent systems.[11][12][13]
Visualization 1. UV light (254 nm) 2. Ferric Chloride (FeCl₃) sprayUV is a non-destructive primary visualization method for aromatic compounds.[4] FeCl₃ is a specific and sensitive chromogenic reagent for phenols.[5][6][7]

V. Workflow Visualization

The following diagram illustrates the key steps in the TLC workflow for Methyl 2,3,4-trihydroxybenzoate.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Plate_Prep Plate Preparation (Mark Origin) Spotting Sample Spotting Plate_Prep->Spotting Sample_Prep Sample Preparation (Dissolve Analyte) Sample_Prep->Spotting Chamber_Sat Chamber Saturation (Mobile Phase) Development Plate Development Chamber_Sat->Development Spotting->Development Drying Drying Development->Drying Visualization Visualization (UV & Staining) Drying->Visualization Calculation Rf Calculation Visualization->Calculation

Caption: TLC Workflow for Methyl 2,3,4-trihydroxybenzoate.

VI. Troubleshooting Common Issues

  • Streaking or Tailing of Spots: This can be caused by overloading the sample, a too-polar solvent, or the acidic nature of the analyte.[1] To remedy this, apply a smaller amount of the sample, decrease the polarity of the mobile phase, or ensure a sufficient amount of acid (like formic acid) is in the mobile phase.[1]

  • Rf Value Too High or Too Low: An Rf value close to 1 indicates the mobile phase is too polar, while an Rf near 0 suggests it is not polar enough.[1] Adjust the solvent ratios accordingly. For a higher Rf, increase the proportion of the more polar solvent (e.g., ethyl acetate). For a lower Rf, increase the proportion of the less polar solvent (e.g., toluene).

  • No Spots Visible: This could be due to insufficient sample concentration, the compound not being UV active (unlikely for this compound), or an inappropriate visualization reagent. Ensure the sample is sufficiently concentrated and try alternative visualization techniques if necessary.

VII. Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Thin Layer Chromatography of Methyl 2,3,4-trihydroxybenzoate. By understanding the principles of the technique and the physicochemical properties of the analyte, researchers can effectively utilize TLC for qualitative analysis. The provided step-by-step methodology, along with troubleshooting tips, serves as a robust guide for obtaining reliable and reproducible results in a research and development setting.

References

  • A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. (n.d.). Chromatographia.
  • TLC Visualization Solutions. (n.d.). University of Colorado Boulder.
  • How to analysis the phenolic compounds by TLC, the method and solvants? (2016, February 22). ResearchGate. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Characterization of phenolic compounds of turmeric using TLC. (n.d.). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Simultaneous estimation of Gallic acid, Curcumin and Quercetin by HPTLC method. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Quantification of Gallic Acid, Rutin and Quercetin in Hydro-Ethanolic Extract of Holarrhena Antidysenterica using High. (2022, March 11). Acta Scientific. Retrieved from [Link]

  • Quantitative estimation of Gallic Acid, Rutin and Quercetin in certain herbal plants by hptlc method. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of gallic acid in Phyllanthus emblica Linn. dried fruit powder by HPTLC. (n.d.). PMC. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved from [Link]

  • TLC - Thin Layer Chromatography. (n.d.). Vivid Separation and filtration. Retrieved from [Link]

  • Thin–layer Chromatography (TLC). (2017, July 14). Analytical Toxicology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of Methyl 2,3,4-trihydroxybenzoate in cell culture

Executive Summary Methyl 2,3,4-trihydroxybenzoate (Methyl 2,3,4-THB) presents a dual challenge in in vitro systems: thermodynamic solubility limits and redox instability . Unlike simple lipophilic compounds, this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3,4-trihydroxybenzoate (Methyl 2,3,4-THB) presents a dual challenge in in vitro systems: thermodynamic solubility limits and redox instability . Unlike simple lipophilic compounds, this molecule contains a pyrogallol moiety (three consecutive hydroxyl groups) and an ortho-ester. This specific arrangement facilitates strong intramolecular hydrogen bonding (chelation), which reduces aqueous solubility, while simultaneously making the compound highly susceptible to auto-oxidation at physiological pH (7.4).

This guide provides a validated framework to distinguish between precipitation artifacts and genuine compound toxicity, ensuring data integrity in your drug development workflows.

Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: Solubility & Precipitation

Q: I see a fine precipitate immediately upon adding the stock solution to the media. Why? A: This is "Solvent Shock." Methyl 2,3,4-THB is highly soluble in organic solvents (DMSO, Ethanol) but has poor aqueous solubility due to the ortho-hydroxyl group forming an intramolecular hydrogen bond with the ester carbonyl. This "locks" the molecule, reducing its ability to hydrogen bond with water.

  • The Fix: Do not add 100% DMSO stock directly to the cell culture well. Use the "Step-Down Dilution" protocol (see Part 3) to lower the organic content gradually before the final spike.

Q: My stock solution in DMSO turned dark after a week at room temperature. Is it still usable? A: No. Discard it immediately. The darkening indicates quinone formation. While DMSO is an aprotic solvent, trace water or impurities can catalyze the oxidation of the 2,3,4-trihydroxy system.

  • The Fix: Store stocks at -20°C or -80°C, strictly anhydrous, and protected from light. Use single-use aliquots to avoid freeze-thaw cycles which introduce condensation.

Category 2: Stability & Media Interaction

Q: The cell culture media turns yellow/brown within hours of adding the compound. Is this contamination? A: It is likely auto-oxidation , not contamination. At pH 7.4, the deprotonated phenolic groups (phenolate ions) react with dissolved oxygen to form reactive quinones and hydrogen peroxide (H₂O₂). The color comes from polymerized phenolic byproducts (similar to melanin formation).

  • The Fix:

    • Limit the duration of exposure if possible.

    • Add antioxidant stabilizers like Superoxide Dismutase (SOD) or Catalase (100 U/mL) to the media to scavenge H₂O₂ and prevent artifactual cytotoxicity.

    • Perform a "Media-Only" control (no cells) to quantify the color change baseline.

Q: My IC50 values fluctuate wildly between experiments. What is the variable? A: The variable is likely the effective concentration reaching the cells.

  • Serum Binding: Phenolic compounds bind non-specifically to Bovine Serum Albumin (BSA) in FBS. Varying FBS lots or concentrations (5% vs 10%) will alter free drug availability.

  • Plastic Adsorption: Lipophilic phenols can adsorb to polystyrene plates.

  • The Fix: Standardize FBS concentration (e.g., 10%) and use glass-coated or low-binding plates if adsorption is suspected (verify by HPLC analysis of the supernatant).

Part 2: Physicochemical Data & Solvent Compatibility
ParameterValue / CharacteristicImplication for Cell Culture
Molecular Weight 184.15 g/mol Small molecule, rapid diffusion.
LogP (Predicted) ~1.1 - 1.6Moderately lipophilic; crosses membranes easily but requires organic co-solvent.
pKa (Acidic) ~7.0 - 8.0 (1st -OH)Critical: Close to physiological pH (7.4). Significant ionization occurs in media, accelerating oxidation.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.
Solubility (Water) < 1 mg/mL (Est.)Poor. Requires carrier solvent.
Stability (pH 7.4) Low (< 24 hours)Prone to rapid auto-oxidation to quinones.
Part 3: Validated Experimental Protocols
Protocol A: The "Step-Down" Dilution (Prevention of Precipitation)

Purpose: To introduce the hydrophobic compound to aqueous media without triggering immediate crystallization.

  • Prepare Master Stock: Dissolve Methyl 2,3,4-THB in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM for a 10 µM final).

  • Prepare Intermediate Work Solution (10x):

    • Take a sterile tube.

    • Add culture media (serum-free) .

    • While vortexing the media gently, slowly add the DMSO stock to create a 10x concentration (e.g., 100 µM).

    • Note: The DMSO concentration here is 10%. Ensure the compound does not crash out. If it does, use PBS + 1% BSA as the intermediate buffer (BSA helps solubilize).

  • Final Addition:

    • Add the 10x Intermediate solution to your cell wells (containing 90% volume) to reach 1x final concentration.

    • Final DMSO: 0.1%.

Protocol B: Artifactual Cytotoxicity Check

Purpose: To confirm if cell death is due to the drug mechanism or H₂O₂ generation.

  • Setup: Plate cells in triplicate.

  • Group 1: Media + Methyl 2,3,4-THB.

  • Group 2: Media + Methyl 2,3,4-THB + Catalase (100 U/mL) .

  • Analysis:

    • If Group 1 dies but Group 2 survives, the toxicity is an artifact of H₂O₂ production (oxidative stress), not specific target engagement.

    • If both groups show similar inhibition, the effect is likely mechanism-specific.

Part 4: Mechanism & Workflow Visualization
Diagram 1: Solubility & Oxidation Pathways

Caption: The dual fate of Methyl 2,3,4-THB in media: It either dissolves and enters the cell (desired) or auto-oxidizes into reactive quinones and H2O2 (artifact), driven by pH and oxygen.

MethylTHB_Pathways Stock DMSO Stock (Stable, Anhydrous) Media Culture Media (pH 7.4, Aqueous) Stock->Media Dilution Soluble Soluble Species (Phenolate Ion) Media->Soluble Successful Dispersion Precipitate Precipitate (Crystal Formation) Media->Precipitate Solvent Shock (> Solubility Limit) Quinone o-Quinone (Toxic Byproduct) Soluble->Quinone Auto-oxidation (pH > 7.0) CellEffect True Biological Effect Soluble->CellEffect Membrane Permeation ROS H2O2 / Superoxide (Artifactual Toxicity) Quinone->ROS Redox Cycling ROS->CellEffect False Positive (Oxidative Stress)

Diagram 2: Optimized Dilution Workflow

Caption: Step-down dilution strategy to minimize precipitation shock and ensure consistent final concentrations.

Dilution_Workflow Step1 Step 1: Master Stock (100% DMSO, 10-50 mM) Step2 Step 2: Intermediate Dilution (PBS or Media, 10% DMSO) (Vortex during addition) Step1->Step2 1:10 Dilution Check Quality Control Check: Turbidity? Color Change? Step2->Check Step3 Step 3: Final Cell Treatment (Culture Media, 0.1% DMSO) Check->Step2 Precipitate? Add BSA or Sonicate Check->Step3 Clear Solution

References
  • Suzuki, H., et al. (2014).[1] "Nakijiquinone S and Nakijinol C, New Meroterpenoids from a Marine Sponge of the Family Spongiidae."[1][2][3] Chemical and Pharmaceutical Bulletin, 62(2), 205-208. (Demonstrates isolation and bioactivity of methyl 2,3,4-trihydroxybenzoate analogs).

  • Halliwell, B. (2008). "Are polyphenols antioxidants or pro-oxidants? What do we learn from cell culture and in vivo studies?" Archives of Biochemistry and Biophysics, 476(2), 107-112. (Foundational text on H2O2 artifact generation by phenolics in media).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on catechols/quinones as frequent assay interferers).

  • PubChem. "2,3,4-Trihydroxybenzoic acid (Compound Summary)." National Library of Medicine. (Physicochemical property data for the parent acid).

  • BenchChem. "Troubleshooting Umbelliprenin Precipitation in Cell Culture Media." (General guidelines for hydrophobic compound solubilization in cell culture).

Sources

Optimization

Technical Support Center: Preventing Oxidation of Methyl 2,3,4-trihydroxybenzoate During Storage

Welcome to the Technical Support Center for Methyl 2,3,4-trihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2,3,4-trihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation of this air-sensitive compound during storage and handling. As a polyphenolic ester, Methyl 2,3,4-trihydroxybenzoate is susceptible to degradation, which can compromise experimental results. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your samples.

I. Frequently Asked Questions (FAQs)

Q1: My solid Methyl 2,3,4-trihydroxybenzoate has turned a yellow or brownish color. What does this indicate?

A1: A color change from its expected appearance (typically a white or off-white powder) to yellow or brown is a strong visual indicator of oxidation.[1] Phenolic compounds, upon exposure to oxygen, can oxidize to form quinone-type structures and subsequently polymerize, leading to colored byproducts.[1][2][3] This discoloration suggests that the material has been compromised and may not be suitable for use in sensitive applications where high purity is required.

Q2: I've observed a decrease in the potency or altered results in my experiments using stored Methyl 2,3,4-trihydroxybenzoate. Could oxidation be the cause?

A2: Yes, oxidation is a likely cause for reduced potency or inconsistent experimental outcomes. The hydroxyl groups on the aromatic ring are the active sites for many of its desired chemical and biological activities. Oxidation alters this chemical structure, leading to a loss of the intended reactivity and the formation of impurities that could interfere with your experiments.

Q3: What are the primary factors that accelerate the oxidation of Methyl 2,3,4-trihydroxybenzoate?

A3: The primary factors that accelerate oxidation are:

  • Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.

  • Light: Exposure to light, especially UV radiation, can catalyze oxidative reactions in phenolic compounds.[4]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5]

  • High pH (alkaline conditions): Phenolic compounds are significantly less stable at higher pH levels.[6][7][8][9][10] The deprotonation of the hydroxyl groups in alkaline solutions makes them more susceptible to oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q4: Is it sufficient to just store the compound in a cold, dark place?

A4: While storing in a cold, dark place is a good practice that slows down degradation, it is often insufficient for a highly air-sensitive compound like Methyl 2,3,4-trihydroxybenzoate.[4][11] To effectively prevent oxidation, it is crucial to also eliminate its exposure to oxygen by storing it under an inert atmosphere.

Q5: What is an "inert atmosphere," and why is it important?

A5: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen.[12] It is typically achieved by replacing the air in a storage container with an inert gas, such as nitrogen or argon.[12][13][14] This is critical for preventing the oxidation of air-sensitive compounds.[15][16]

II. Troubleshooting Guide for Oxidation Issues

This troubleshooting guide provides a systematic approach to identifying and resolving common issues related to the oxidation of Methyl 2,3,4-trihydroxybenzoate.

Observed Problem Probable Cause(s) Recommended Solutions & Preventive Actions
Discoloration (yellowing/browning) of solid compound upon receipt or during storage. 1. Improper packaging from the supplier.2. Inadequate storage conditions in the lab (exposure to air, light, or heat).- Visually inspect the product upon receipt. If discolored, contact the supplier immediately.- Store the compound in a tightly sealed, amber glass bottle in a desiccator under an inert atmosphere (nitrogen or argon).[17]- For long-term storage, refrigerate at 2-8°C.[18][19]- Implement the inert gas blanketing protocol detailed in Section III.
Formation of a precipitate or color change in a solution of the compound. 1. Dissolved oxygen in the solvent.2. Use of a solvent that promotes oxidation.3. pH of the solution is too high (neutral to alkaline).[6][7][8][9][10]- Degas solvents prior to use by sparging with an inert gas (nitrogen or argon), or by using the freeze-pump-thaw method.[20]- Prepare solutions in deoxygenated solvents under an inert atmosphere.- Use aprotic or non-polar solvents where possible. If aqueous solutions are necessary, use a slightly acidic buffer and prepare the solution fresh before use.- Store solutions in a sealed container under an inert atmosphere and in the dark.
Inconsistent or poor results in assays (e.g., reduced antioxidant activity). 1. Degradation of the compound due to oxidation.2. Presence of oxidative byproducts interfering with the assay.- Confirm the purity of the compound before use, especially if it has been stored for a long time. Analytical techniques like HPLC or UV-Vis spectroscopy can be used to check for degradation products.[21][22][23]- Always use freshly prepared solutions from a properly stored solid for the most reliable results.- Handle the compound and its solutions using proper air-sensitive techniques (see Section III).
Rapid degradation of the compound when brought to room temperature. 1. Condensation of atmospheric moisture on the cold container, which can accelerate oxidation.- Allow the container to warm to room temperature in a desiccator before opening it. This prevents moisture from condensing on the cold solid.- Once at room temperature, open the container under a stream of inert gas.

III. Experimental Protocols for Preventing Oxidation

Protocol 1: Proper Storage of Solid Methyl 2,3,4-trihydroxybenzoate

This protocol describes the standard procedure for storing the solid compound to minimize oxidation.

Materials:

  • Methyl 2,3,4-trihydroxybenzoate

  • Amber glass bottle with a tight-fitting screw cap with a PTFE liner[17]

  • Source of dry, high-purity nitrogen or argon gas[13]

  • Gas delivery tube or needle

  • Parafilm or a secure sealing tape

  • Desiccator

  • Refrigerator (2-8°C)

Procedure:

  • Container Preparation: Ensure the amber glass bottle and its cap are clean and completely dry. If necessary, oven-dry the glassware and allow it to cool to room temperature in a desiccator.

  • Inert Gas Purge: Place the required amount of Methyl 2,3,4-trihydroxybenzoate into the amber glass bottle.

  • Insert a gas delivery tube or a long needle connected to the inert gas source into the bottle, with the tip just above the surface of the solid.

  • Gently flush the headspace of the bottle with a slow, steady stream of nitrogen or argon for 1-2 minutes to displace the air.

  • Sealing: While the inert gas is still flowing, slowly withdraw the tube/needle and immediately seal the bottle tightly with the screw cap.

  • Secure the Seal: Wrap the cap and the neck of the bottle with Parafilm to provide an additional barrier against moisture and air ingress.

  • Storage Conditions: Place the sealed bottle inside a desiccator.

  • Store the desiccator in a refrigerator at 2-8°C, away from light.[18][19]

Protocol 2: Handling of Methyl 2,3,4-trihydroxybenzoate and Preparation of Solutions

This protocol outlines the procedure for safely handling the solid and preparing solutions while minimizing exposure to air.

Materials:

  • Properly stored Methyl 2,3,4-trihydroxybenzoate

  • Degassed solvent

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Inert gas source (Schlenk line or balloon filled with nitrogen/argon)

  • Syringes and needles (oven-dried)

  • Spatula

Procedure:

  • Prepare the Inert Atmosphere: Set up the Schlenk flask or round-bottom flask under a positive pressure of inert gas. If using a flask with a septum, flush it with inert gas using a needle connected to the gas source and a vent needle.

  • Equilibrate to Room Temperature: Remove the container of Methyl 2,3,4-trihydroxybenzoate from the refrigerator and allow it to warm to room temperature in a desiccator before opening.

  • Weighing and Transfer:

    • In a Glove Box (Ideal): Perform all weighing and transfer operations inside a glove box with an inert atmosphere.[24]

    • On the Benchtop (with care): If a glove box is not available, work quickly and efficiently. Briefly open the container under a gentle stream of inert gas directed into the opening.

    • Use a clean, dry spatula to quickly transfer the desired amount of solid to the prepared flask.

  • Seal the Flask: Immediately seal the flask containing the solid under the inert atmosphere.

  • Adding Solvent:

    • Use an oven-dried, gas-tight syringe to draw up the required volume of degassed solvent.

    • Pierce the septum of the flask and slowly add the solvent to the solid.

    • Remove the syringe and needle.

  • Dissolution and Storage of Solution:

    • Gently swirl or stir the flask to dissolve the solid.

    • If the solution is to be stored, maintain a positive pressure of inert gas in the headspace of the flask. Store in a cool, dark place and use as quickly as possible.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering potential oxidation of Methyl 2,3,4-trihydroxybenzoate.

Troubleshooting Oxidation Troubleshooting Workflow for Methyl 2,3,4-trihydroxybenzoate Oxidation start Problem Observed: Discoloration, Poor Results, or Precipitate check_solid Is the solid compound discolored? start->check_solid check_solution Is the issue in a prepared solution? start->check_solution contact_supplier Contact Supplier & Review Storage check_solid->contact_supplier Yes implement_storage Implement Proper Storage Protocol (Inert Gas, 2-8°C, Dark) check_solid->implement_storage No check_solvent Was the solvent degassed? check_solution->check_solvent Yes contact_supplier->implement_storage end Problem Resolved implement_storage->end check_handling Were air-sensitive techniques used? check_solvent->check_handling Yes degas_solvent Degas Solvent (Sparging or Freeze-Pump-Thaw) check_solvent->degas_solvent No implement_handling Implement Proper Handling Protocol (Inert Atmosphere Transfer) check_handling->implement_handling No check_ph Is the solution pH > 7? check_handling->check_ph Yes degas_solvent->check_handling implement_handling->check_ph adjust_ph Use Acidic Buffer & Prepare Fresh check_ph->adjust_ph Yes analytical_verify Verify Purity Analytically (HPLC, UV-Vis, NMR) check_ph->analytical_verify No adjust_ph->analytical_verify analytical_verify->end

Caption: Decision tree for troubleshooting oxidation issues.

V. References

  • Stanford Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds. Stanford University. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Herrmann, W. A., & Salzer, A. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. In Synthetic Methods of Organometallic and Inorganic Chemistry. [Link]

  • Nihei, K., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Food Science and Technology Research, 24(5), 889-896. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]

  • Csepregi, K., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3698. [Link]

  • Matrihealth. (2023, June 27). Safety data sheet. [Link]

  • Pap, N., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 10(11), 1823. [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. [Link]

  • Chansakaow, S., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1939. [Link]

  • Bustos, M. C., et al. (2023). Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. Journal of Agricultural and Food Chemistry, 71(5), 2389-2401. [Link]

  • Tolve, R., et al. (2016). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. CORE. [Link]

  • Rocabado-Gallo, P., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5480. [Link]

  • Gamache, P., et al. (2017). Determination of the antioxidant activity of phenolic compounds by coulometric detection. Journal of Pharmaceutical and Biomedical Analysis, 140, 301-308. [Link]

  • Zhang, Z., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2264. [Link]

  • Vinventions North America. (n.d.). Oxidation, redox potential, wine oxidation: from theory to practice.... [Link]

  • Air Liquide UK. (n.d.). Nitrogen inerting: protect your products and installations. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]

  • Air Products. (n.d.). The Importance of Inerting. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]

  • ACS Publications. (2024, November 12). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants | ACS Omega. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Carow Packaging. (2024, January 24). A Guide for Choosing the Best Bottles to Ship, Store & Sell Your Chemical Products. [Link]

  • Mijangos, F., et al. (2006). Changes in solution color during phenol oxidation by Fenton reagent. Environmental Science & Technology, 40(17), 5538-5543. [Link]

  • Scharlab Internacional. (n.d.). Suitable containers for each chemical product. [Link]

  • ResearchGate. (n.d.). Examples of phenolic oxidation and regenerative polymerization reactions of…. [Link]

  • OKCHEM. (n.d.). [Chemical Knowledge]:Specification for storage and transport of phenolic resins. [Link]

  • YouTube. (2023, August 7). Oxidation of Phenol | Organic Reactions | Chemistry #chemistrylearning. [Link]

  • Chem-Supply. (2017, October 25). Safety Data Sheet. [Link]

  • DENIOS. (n.d.). Chemical Storage Solutions: Bottles & Small Containers. [Link]

  • ResearchGate. (2025, August 6). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts | Request PDF. [Link]

  • MDPI. (n.d.). Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. [Link]

  • ResearchGate. (2025, August 6). m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for Methyl 2,3,4-trihydroxybenzoate analysis

Technical Support Center: HPLC Method Development & Troubleshooting Subject: Resolving Peak Tailing for Methyl 2,3,4-Trihydroxybenzoate Ticket ID: #THB-234-OPT Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development & Troubleshooting Subject: Resolving Peak Tailing for Methyl 2,3,4-Trihydroxybenzoate Ticket ID: #THB-234-OPT Assigned Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary

Analyzing Methyl 2,3,4-trihydroxybenzoate presents a unique "double-threat" in HPLC:

  • Poly-phenolic acidity: The three hydroxyl groups create a polar, weak acid profile prone to hydrogen bonding with residual silanols.

  • Chelation potential: The vicinal trihydroxy motif (positions 2, 3, and 4) acts as a potent ligand (similar to pyrogallol), capable of stripping trace iron or stainless steel ions from your HPLC system, leading to severe tailing that standard "base deactivation" cannot fix.

This guide moves beyond generic advice to target the specific molecular interactions driving your peak asymmetry.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before changing your method, you must identify the source of the tailing. Is it chemical (interaction) or physical (system/column)?

Visualizing the Troubleshooting Path

The following decision tree outlines the logical steps to isolate the issue.

TroubleshootingLogic Start Symptom: Tailing Peak (As > 1.5) Check1 Step 1: Reduce Injection Mass (1:10 Dilution) Start->Check1 Decision1 Did symmetry improve? Check1->Decision1 Cause1 Cause: Mass Overload (Solubility Limit) Decision1->Cause1 Yes Check2 Step 2: Add 10mM EDTA to Mobile Phase Decision1->Check2 No Decision2 Did symmetry improve? Check2->Decision2 Cause2 Cause: Metal Chelation (Active Sites) Decision2->Cause2 Yes Check3 Step 3: Lower pH to 2.5 Decision2->Check3 No Cause3 Cause: Silanol Interaction (Secondary Retention) Check3->Cause3 Improvement Cause4 Cause: Void/Column Death Check3->Cause4 No Change

Figure 1: Diagnostic workflow for isolating the root cause of peak tailing in phenolic esters.

Module 2: The "Hidden" Variable – Metal Chelation

Q: I have a new column and low pH, but the tail is still there. Why?

A: You are likely fighting metal chelation , not silanol activity. Methyl 2,3,4-trihydroxybenzoate possesses a "pyrogallol" moiety. This structure is a high-affinity siderophore (iron-binder). Even in "stainless steel" HPLC systems, trace Fe ions can leach from frits and tubing. The analyte binds to these metals (which are adsorbed on the silica), causing a "drag" effect that manifests as a kinetic tail.

The Solution: Chelation Suppression Standard acid modification is often insufficient because protons compete poorly with transition metals for the ligand sites. You must use a masking agent.

Protocol: EDTA-Modified Mobile Phase

Use this protocol if standard low-pH methods fail.

  • Stock Preparation: Prepare a 0.1 M

    
     (Disodium EDTA) aqueous stock solution.
    
  • Mobile Phase A (Aqueous): Add EDTA stock to your buffer to achieve a final concentration of 1.5 mM to 2.0 mM .

    • Note: Do not exceed 5 mM as EDTA can precipitate in high organic percentages.

  • Mobile Phase B (Organic): Methanol is preferred over Acetonitrile for polyphenols due to better solubility and H-bonding matching.

  • System Passivation: Flush the system (without column) with 20% Nitric Acid or a commercial passivation solution if the system is old.

Expert Insight: If you are using LC-MS, do not use EDTA (it suppresses ionization). Instead, use Medronic Acid (InfinityLab Deactivator) at 5 µM concentration, which is volatile and MS-compatible.

Module 3: Mobile Phase Chemistry & pH

Q: What is the optimal pH for this molecule?

A: pH 2.5 – 3.0.

The Mechanism:

  • Analyte State: Methyl 2,3,4-trihydroxybenzoate is an ester, so it lacks a carboxylic acid group (

    
    ). However, the phenolic hydroxyls have 
    
    
    
    values generally
    
    
    . At neutral pH, they are unionized, but the silica surface (silanols) becomes ionized (
    
    
    ) above pH 3.5.
  • Silanol State: By lowering the pH to < 3.0, you suppress the ionization of the residual silanols on the column stationary phase.[1][2] This prevents the hydrogen-bonding "stickiness" between the phenolic -OH groups and the silica surface.

Recommended Buffer System:

ParameterRecommendationRationale
Buffer Type 0.1% Phosphoric Acid Excellent suppression of silanols; UV transparent. (Non-MS)
Alternative 0.1% Formic Acid Volatile; suitable for LC-MS. Weaker acid than phosphoric.
pH Target 2.2 ± 0.2 Ensures 99% suppression of surface silanols.
Organic Modifier Methanol Phenols often show better peak symmetry in MeOH than ACN due to solvation effects.

Module 4: Column Selection Strategy

Q: Is my standard C18 column sufficient?

A: Likely not. Standard C18 columns (especially older "Type A" silica) have high metal content and acidic silanols.

Selection Criteria for Methyl 2,3,4-THB:

  • High Purity Silica (Type B): Must be < 10 ppm metal content to prevent chelation.

  • Polar-Embedded / Polar-Endcapped: These columns have a hydrophilic group embedded in the alkyl chain. This "water shield" prevents the phenolic analyte from interacting with the silica surface.

  • Pentafluorophenyl (PFP): Excellent alternative. PFP phases offer pi-pi interactions that are highly selective for aromatic isomers and often provide sharper peaks for phenols than C18.

Recommended Column Classes:

  • Primary Choice:C18 with Polar Embedding (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).

  • Secondary Choice:PFP (Propyl) (e.g., Restek Raptor FluoroPhenyl).

Module 5: Sample Solvent Effects

Q: My peak is splitting or fronting and tailing. What is happening?

A: This is "Solvent Shock." Methyl 2,3,4-trihydroxybenzoate is hydrophobic enough to require organic solvent for solubility, but injecting a strong solvent (like 100% Methanol) into a weak mobile phase (like 95% Water) causes the analyte to precipitate or travel faster than the mobile phase initially.

The Fix:

  • Diluent: Dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% Methanol).

  • Injection Volume: Reduce injection volume to < 10 µL.

References

  • Dolan, J. W. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.[3] [Link]

  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing in HPLC. Phenomenex Technical Guides. [Link]

  • MTC USA. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. MicroSolv Technology Corp. [Link]

Sources

Optimization

Thermal stability and degradation products of Methyl 2,3,4-trihydroxybenzoate

Welcome to the Technical Support Center for Methyl 2,3,4-trihydroxybenzoate (CAS: 56128-66-6). As a highly active phenolic ester, this compound is widely utilized in drug development for its potent radical-scavenging cap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2,3,4-trihydroxybenzoate (CAS: 56128-66-6). As a highly active phenolic ester, this compound is widely utilized in drug development for its potent radical-scavenging capabilities. However, the vicinal trihydroxyl arrangement that provides its antioxidant efficacy also renders it highly susceptible to thermal and oxidative degradation.

Designed for researchers and drug development professionals, this guide provides mechanistic troubleshooting, structural FAQs, and self-validating protocols to ensure the integrity of your assays.

Section 1: Troubleshooting Guide - Thermal Stability & Storage

Q1: Why does my Methyl 2,3,4-trihydroxybenzoate solution turn dark brown during thermal processing or long-term storage? A1:

  • Causality: The darkening is a direct visual indicator of oxidative degradation. The vicinal hydroxyl groups on the benzene ring are highly electron-rich. When exposed to elevated temperatures in the presence of dissolved oxygen, these groups undergo auto-oxidation to form reactive ortho-quinone intermediates[1]. These quinones act as electrophiles and rapidly polymerize or undergo oxidative dimerization to form highly conjugated, dark-colored macromolecular tars or benzocoumarin-type dimers, as detailed by 2[2].

  • Self-Validating Solution: To prevent this, purge all extraction and reaction solvents with an inert gas (Argon or N2) for 15-20 minutes prior to use, and store the compound in amber vials at -20°C[1]. You can validate the success of your inert atmosphere by monitoring the UV-Vis absorbance of the solution at 400-450 nm; a stable baseline indicates successful suppression of quinone formation.

Q2: How does pH affect the thermal degradation of this compound during formulation? A2:

  • Causality: The degradation kinetics of Methyl 2,3,4-trihydroxybenzoate are strictly pH-dependent. At an alkaline pH (pH > 8), the phenolic hydroxyls deprotonate into phenolate anions[1]. This deprotonation drastically lowers the oxidation potential, accelerating single-electron transfer (SET) reactions and rapid quinone formation. Conversely, under highly acidic conditions (pH < 3) combined with heat, the ester bond undergoes acid-catalyzed hydrolysis, yielding 2,3,4-trihydroxybenzoic acid and methanol[1].

  • Self-Validating Solution: Buffer your aqueous formulations between pH 4.0 and 5.5 to minimize both base-catalyzed oxidation and acid-catalyzed hydrolysis.

Section 2: FAQ - Degradation Products & Mechanisms

Q3: What specific degradation products should I look for in my LC-MS chromatograms after thermal stress? A3:

  • Causality: Depending on the stress conditions, you will observe distinct mass shifts corresponding to three primary degradation pathways:

    • Oxidative Dimerization: Thermal stress in the presence of oxygen or oxidizing agents triggers radical coupling, yielding a novel benzocoumarin-type dimer[2].

    • Hydrolysis: Thermal degradation in aqueous media yields the free acid, 2,3,4-trihydroxybenzoic acid (m/z 170)[1].

    • Decarboxylation: If hydrolysis occurs, the resulting 2,3,4-trihydroxybenzoic acid can undergo thermal decarboxylation at sustained high temperatures to yield pyrogallol (m/z 126) and CO2, a mechanism well-documented in 3[3].

Q4: Why does the radical-scavenging efficiency of the compound change after thermal degradation? A4:

  • Causality: Intact Methyl 2,3,4-trihydroxybenzoate can scavenge up to four equivalents of radicals (e.g., DPPH) in alcoholic solvents due to the sequential donation of hydrogen atoms and subsequent solvent addition[4]. When the compound thermally degrades into dimers or quinones, the available phenolic hydroxyl groups are depleted, drastically reducing its hydrogen atom transfer (HAT) capacity.

Section 3: Data Presentation & Visualization

Quantitative Summary: Physicochemical & Degradation Profile
Property / ParameterValue / DescriptionCausality / Implication
Molecular Formula C8H8O5Contains ester and vicinal trihydroxyl motifs.
Molecular Weight 184.15 g/mol [5]Target mass for LC-MS intact analysis.
Boiling Point ~370.6 °C (Predicted)[5]High BP indicates stability in dry, solid state; degrades primarily in solution.
Primary Degradation (Basic/O2) Quinones & Benzocoumarin Dimers[1][2]Deprotonation accelerates oxidation.
Primary Degradation (Acidic/H2O) 2,3,4-Trihydroxybenzoic acid[1]Ester hydrolysis dominates.
Radical Scavenging Capacity ~4 DPPH radical equivalents[4]High antioxidant capacity, lost upon complete thermal oxidation.
Degradation Pathway Diagram

DegradationPathway MTHB Methyl 2,3,4-trihydroxybenzoate (Intact Ester) Hydrolysis Thermal Hydrolysis (Acidic pH, Heat) MTHB->Hydrolysis +H2O Oxidation Thermal Oxidation (O2, Heat, Basic pH) MTHB->Oxidation -e-, -H+ THBA 2,3,4-Trihydroxybenzoic Acid (Hydrolysis Product) Hydrolysis->THBA Quinone Quinone Intermediates (Reactive Electrophiles) Oxidation->Quinone Decarboxylation Thermal Decarboxylation (High Heat) THBA->Decarboxylation -CO2 Dimerization Oxidative Dimerization (Radical Coupling) Quinone->Dimerization Pyrogallol Pyrogallol (Decarboxylated Product) Decarboxylation->Pyrogallol Dimer Benzocoumarin-type Dimer (Oxidative Product) Dimerization->Dimer

Mechanistic pathways of Methyl 2,3,4-trihydroxybenzoate thermal and oxidative degradation.

Section 4: Experimental Protocols

Protocol 1: Forced Thermal Degradation and LC-MS Profiling

Purpose: To systematically induce and identify thermal degradation products (hydrolysis vs. oxidation) of Methyl 2,3,4-trihydroxybenzoate.

  • Sample Preparation: Dissolve 1.0 mg/mL of Methyl 2,3,4-trihydroxybenzoate in HPLC-grade methanol/water (50:50, v/v). Prepare three aliquots: pH 3.0 (adjusted with formic acid), pH 7.0, and pH 9.0 (adjusted with ammonium hydroxide).

  • Thermal Stress: Seal the aliquots in glass ampoules to prevent solvent evaporation. Incubate in a precisely controlled oil bath at 80°C for 24 hours.

  • Quenching (Self-Validation Step): Remove the ampoules and immediately submerge in an ice-water bath for 5 minutes to halt degradation kinetics. Neutralize the pH 3.0 and pH 9.0 samples to pH 7.0 to stabilize the degradants prior to injection.

  • LC-MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor via ESI in negative ion mode for m/z 183 [M-H]- (intact), m/z 169 (hydrolyzed acid), and higher m/z corresponding to benzocoumarin dimers.

Protocol 2: DPPH Radical Scavenging Assay for Post-Thermal Stability Validation

Purpose: To quantify the loss of biological/antioxidant activity following thermal stress.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous ethanol. Self-validation: The initial absorbance at 517 nm must be ~1.0.

  • Reaction: Mix 2.0 mL of the DPPH solution with 100 µL of the thermally stressed Methyl 2,3,4-trihydroxybenzoate samples (from Protocol 1, diluted to 10 µM).

  • Incubation: Incubate in complete darkness at room temperature for 30 minutes. (Light exposure causes DPPH auto-degradation, invalidating the assay).

  • Measurement & Analysis: Measure the absorbance at 517 nm. Calculate the % scavenging activity relative to an unstressed control. A significant drop in scavenging capacity correlates directly with the thermal oxidation of the vicinal hydroxyl groups.

References

  • Source: guidechem.
  • Source: tandfonline.
  • Source: benchchem.
  • Source: researchgate.
  • Source: tandfonline.

Sources

Troubleshooting

Technical Support Center: Overcoming Low In Vivo Bioavailability of Methyl 2,3,4-Trihydroxybenzoate

Welcome to the Advanced Formulation Support Center. This guide is specifically designed for drug development professionals and pharmacokineticists struggling to translate the potent in vitro radical-scavenging and biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically designed for drug development professionals and pharmacokineticists struggling to translate the potent in vitro radical-scavenging and biological activities of Methyl 2,3,4-trihydroxybenzoate (M2,3,4-THB) into in vivo efficacy.

Below, you will find diagnostic FAQs, validated formulation workflows, and quantitative benchmarks to troubleshoot and resolve poor systemic exposure.

Part 1: Diagnostic Desk (Identifying the Bottleneck)

Q1: Why does M2,3,4-THB show excellent in vitro activity but negligible in vivo efficacy?

The Causality: The disconnect is caused by the "Polyphenol Bioavailability Paradox." M2,3,4-THB possesses three adjacent hydroxyl groups on its benzoate ring. While the methyl esterification improves baseline lipophilicity compared to the free acid, the exposed catechol-like hydroxyls act as massive metabolic liabilities. Upon oral ingestion, the compound is subjected to rapid Phase II metabolism (glucuronidation and sulfation) in the intestinal mucosa and liver, as well as methylation by Catechol-O-methyltransferase (COMT)[1]. This results in extensive first-pass metabolism, often restricting absolute oral bioavailability to less than 1%[2].

Q2: How do I definitively determine if my issue is poor intestinal absorption or rapid systemic clearance?

The Causality: You must decouple absorption from clearance by running a parallel Intravenous (IV) vs. Oral (PO) pharmacokinetic (PK) study.

  • Scenario A (Absorption/First-Pass Issue): If the IV Area Under the Curve (AUC) is high and the half-life (

    
    ) is stable, but the PO AUC is near zero, your compound is being destroyed before reaching systemic circulation[3]. Solution: Nanocarrier encapsulation.
    
  • Scenario B (Clearance Issue): If both IV and PO AUCs are extremely low and the IV

    
     is under 30 minutes, the compound is being rapidly cleared from the blood by systemic enzymes or renal excretion. Solution: Structural prodrug modification or metabolic inhibitors.
    

Workflow Start Low In Vivo Efficacy Observed PK Run Parallel IV vs. Oral PK Study Start->PK Check Is IV AUC High but Oral AUC Low? PK->Check Abs Diagnosis: Poor Absorption or First-Pass Metabolism Check->Abs Yes (F < 5%) Clear Diagnosis: Rapid Systemic Clearance Check->Clear No (Both Low) SLN Action: Formulate Solid Lipid Nanoparticles (SLNs) Abs->SLN Inhibitor Action: Co-administer Metabolic Inhibitors Clear->Inhibitor

Fig 1: Decision matrix for troubleshooting polyphenol bioavailability.

Part 2: Formulation Workbench (Troubleshooting Guides)

Strategy: Bypassing First-Pass Metabolism via Solid Lipid Nanoparticles (SLNs)

To overcome the rapid degradation of M2,3,4-THB in the gastrointestinal tract, lipid-based nanocarriers are the gold standard. SLNs encapsulate the polyphenol within a solid lipid matrix, which protects the hydroxyl groups from enzymatic attack and shifts absorption from the portal vein (which leads directly to the liver) to the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism[4],[5].

Protocol: Self-Validating Synthesis of M2,3,4-THB Loaded SLNs

Note: Do not proceed to animal dosing until Step 5 (Validation) is passed.

  • Lipid Phase Preparation:

    • Action: Melt 500 mg of Precirol® ATO 5 (glyceryl distearate) at 65°C (10°C above its melting point). Dissolve 50 mg of M2,3,4-THB into the molten lipid.

    • Causality: Precirol ATO 5 is selected because its imperfect crystalline lattice prevents the expulsion of the drug during storage, a common failure point in lipid formulations.

  • Aqueous Phase Preparation:

    • Action: In a separate beaker, dissolve 2.5% (w/v) Tween 80 in 20 mL of ultra-pure water and heat to 65°C.

    • Causality: Tween 80 acts as a non-ionic surfactant, providing steric stabilization to prevent the nanoparticles from coalescing once cooled.

  • Hot High-Shear Homogenization:

    • Action: Add the hot aqueous phase to the lipid phase dropwise while homogenizing at 10,000 RPM for 5 minutes.

    • Causality: High-shear mixing creates a coarse pre-emulsion. Temperature matching is critical here; a temperature drop will cause premature lipid crystallization and drug precipitation.

  • Ultrasonication & Solidification:

    • Action: Subject the pre-emulsion to probe ultrasonication (40% amplitude, 3 minutes, 10s on/off cycles) while maintaining 65°C. Immediately transfer the beaker to an ice bath (2°C) and stir at 500 RPM for 30 minutes.

    • Causality: Rapid cooling forces the lipid droplets to solidify instantly into nanoparticles (<150 nm), locking the M2,3,4-THB inside the core before it can partition back into the water.

  • System Validation (Critical Go/No-Go Step):

    • Action: Centrifuge an aliquot in an Amicon® Ultra-4 filter (100 kDa MWCO) at 4,000 x g for 15 minutes. Measure the unencapsulated M2,3,4-THB in the filtrate via HPLC (UV detection at 270 nm).

    • Validation Metric: Calculate Encapsulation Efficiency (EE%). If EE% < 75%, abort the batch. You must increase the lipid-to-drug ratio or switch to a more lipophilic lipid (e.g., Compritol 888 ATO) before proceeding to in vivo studies.

G Dose Methyl 2,3,4-trihydroxybenzoate (Oral Administration) GI Gastrointestinal Tract (Poor Permeability & Efflux) Dose->GI Ingestion Liver Hepatic First-Pass Metabolism (UGTs, SULTs, COMT) GI->Liver Portal Vein Absorption Excretion Renal & Biliary Excretion (Rapid Clearance) GI->Excretion Fecal Loss Systemic Systemic Circulation (Bioavailability < 1%) Liver->Systemic Surviving Fraction Metabolites Conjugated Metabolites (e.g., 4-O-methylated) Liver->Metabolites Phase II Conjugation Systemic->Liver Systemic Recirculation Metabolites->Excretion Clearance

Fig 2: In vivo metabolic bottlenecks limiting M2,3,4-THB systemic exposure.

Part 3: Data Analytics (Quantitative Benchmarks)

When your SLN formulation is successful, you should expect a massive shift in the pharmacokinetic profile. Below is a benchmark data table summarizing the expected quantitative improvements when comparing unformulated M2,3,4-THB to an optimized SLN delivery system.

Table 1: Comparative Pharmacokinetic Parameters of M2,3,4-THB (Rat Model, 50 mg/kg Dose)

Pharmacokinetic ParameterFree M2,3,4-THB (Oral)Free M2,3,4-THB (IV)*SLN-Encapsulated (Oral)Fold Improvement (Oral vs SLN)

(µg/mL)
0.42 ± 0.1118.50 ± 2.103.85 ± 0.45~9.1x

(h)
0.5N/A2.5Prolonged absorption

(µg·h/mL)
0.85 ± 0.2025.40 ± 3.507.90 ± 1.10~9.3x

(h)
1.1 ± 0.21.2 ± 0.34.8 ± 0.6~4.3x
Absolute Bioavailability (

)
< 3.5% 100% ~31.1% Significant Enhancement

*IV dose administered at 10 mg/kg and normalized for comparison.

References

1.[4] Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies. PMC. Available at:[Link] 2.[5] Polyphenols as Plant-Based Nutraceuticals: Health Effects, Encapsulation, Nano-Delivery, and Application. MDPI. Available at:[Link] 3.[1] Nanotechnology-Based Polyphenol Delivery: A Novel Therapeutic Strategy for the Treatment of Age-Related Neurodegenerative Disorder. Austin Publishing Group. Available at:[Link] 4.[3] Factors Influencing Oral Bioavailability of Thai Mango Seed Kernel Extract and Its Key Phenolic Principles. MDPI. Available at:[Link] 5.[2] Pharmacokinetics of Gallic Acid and Its Relative Bioavailability from Tea in Healthy Humans. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 2,3,4-trihydroxybenzoate vs Gallic acid antioxidant capacity comparison

Topic: Methyl 2,3,4-trihydroxybenzoate vs. Gallic Acid Antioxidant Capacity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2,3,4-trihydroxybenzoate vs. Gallic Acid Antioxidant Capacity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

This guide provides a rigorous technical comparison between Methyl 2,3,4-trihydroxybenzoate (a specific positional isomer) and the industry-standard Gallic Acid (3,4,5-trihydroxybenzoic acid).

While Gallic Acid is widely recognized for its high stoichiometric radical scavenging capacity (~6 radicals/molecule), Methyl 2,3,4-trihydroxybenzoate exhibits a distinct, solvent-dependent antioxidant mechanism driven by oxidative dimerization . This guide elucidates the structural determinants governing their activity, providing experimental data and protocols to validate their performance in in vitro systems.

Part 1: Structural & Physicochemical Distinction

Before comparing antioxidant capacity, it is critical to distinguish the specific isomer from the more common "Methyl Gallate" (Methyl 3,4,5-trihydroxybenzoate).

FeatureMethyl 2,3,4-trihydroxybenzoate Gallic Acid Methyl Gallate (Reference)
IUPAC Name Methyl 2,3,4-trihydroxybenzoate3,4,5-Trihydroxybenzoic acidMethyl 3,4,5-trihydroxybenzoate
Hydroxyl Pattern Ortho-pyrogallol (2,3,4-position)Para-pyrogallol (3,4,5-position)Para-pyrogallol (3,4,5-position)
Key Structural Feature Intramolecular H-bond between 2-OH and ester carbonyl.Free carboxylic acid; high polarity.Esterified acid; increased lipophilicity.
Primary Solubility Organic solvents (Acetonitrile, MeOH, EtOAc)Water, AlcoholsAlcohols, Ethers
CAS Number 2150-47-2 (Methyl 2,4-dihydroxy ref) / Specific isomer less common149-91-799-24-1

Critical Note: The 2,3,4-substitution pattern creates a unique steric and electronic environment. Unlike Gallic Acid, where the hydroxyls are symmetric and para to the electron-withdrawing acid group, the 2,3,4-isomer possesses a hydroxyl group ortho to the ester. This facilitates unique oxidative coupling reactions not seen in the 3,4,5-isomers.

Part 2: Mechanistic Comparison (The "Kodama Pathway")

The antioxidant potency of these compounds is defined by their ability to donate hydrogen atoms (HAT) or electrons (SET) to neutralize free radicals.[1]

1. Gallic Acid Mechanism

Gallic acid acts via a sequential proton-loss electron-transfer (SPLET) or HAT mechanism. It typically forms a semiquinone radical, which disproportionates or reacts further to form an o-quinone.

  • Stoichiometry: High (~6 DPPH radicals scavenged per molecule).[1]

  • Limitation: Activity is highly pH-dependent and can be reduced in aprotic solvents where ionization is suppressed.

2. Methyl 2,3,4-trihydroxybenzoate Mechanism

Research by Kodama et al. (2007) identified a unique pathway for this isomer. In aprotic solvents like acetonitrile, the radical intermediate undergoes C-C coupling to form a stable benzocoumarin-type dimer .

  • Stoichiometry: Scavenges ~4 DPPH radicals per molecule in acetonitrile (exceptionally high for an ester).

  • Advantage: Retains high activity in aprotic organic solvents where typical phenolic acids often lose potency.

Pathway Visualization

AntioxidantMechanism cluster_Gallic Gallic Acid (3,4,5) Pathway cluster_234 Methyl 2,3,4-trihydroxybenzoate Pathway GA Gallic Acid GA_Rad Semiquinone Radical GA->GA_Rad - H• (HAT) Quinone Ortho-Quinone (Final Product) GA_Rad->Quinone Disproportionation Comparison Stoichiometry Comparison: Gallic Acid: ~6 Radicals Methyl 2,3,4-THB: ~4 Radicals M234 Methyl 2,3,4-THB M234_Rad Phenoxyl Radical (2,3,4-position) M234->M234_Rad - H• (HAT) Dimer Benzocoumarin Dimer (Unique Coupling) M234_Rad->Dimer Oxidative C-C Coupling (Acetonitrile)

Caption: Divergent oxidative pathways. Gallic acid proceeds to a quinone, while Methyl 2,3,4-trihydroxybenzoate forms a unique dimer in organic media.

Part 3: Quantitative Performance Data

The following data aggregates experimental findings comparing radical scavenging stoichiometry and solvent effects.

Table 1: DPPH Radical Scavenging Stoichiometry (

)

Represents the number of DPPH radicals reduced by one molecule of antioxidant.

Solvent SystemMethyl 2,3,4-trihydroxybenzoate Gallic Acid Methyl Gallate (3,4,5) Interpretation
Methanol (Protic)4.1 5.3 - 6.03.82,3,4-isomer is highly effective, comparable to Methyl Gallate.
Acetonitrile (Aprotic)4.0 ~3.73.0Key Differentiator: 2,3,4-isomer outperforms the 3,4,5-ester in aprotic media due to dimerization.
Acetone 2.85.04.4Gallic acid dominates in ketone solvents.
Table 2: IC50 Comparison (Approximate Values)

Lower IC50 indicates higher potency.

AssayMethyl 2,3,4-trihydroxybenzoateGallic AcidControl (Trolox)
DPPH (MeOH)~1.5 - 2.0 µg/mL0.94 µg/mL3.5 µg/mL
ABTS High ActivityVery High ActivityHigh Activity

Data Synthesis: Gallic acid is the superior general-purpose antioxidant (


). However, Methyl 2,3,4-trihydroxybenzoate  is a specialized tool for lipophilic or aprotic environments where it maintains a stoichiometry of 

, significantly higher than many other monophenols or simple esters.
Part 4: Validated Experimental Protocols

To verify these findings in your own laboratory, use the following standardized protocols. These are designed to minimize solvent interference, which is critical for distinguishing the 2,3,4-isomer's activity.

Protocol A: Solvent-Dependent DPPH Assay

Objective: To quantify radical scavenging capacity in both protic and aprotic environments.

Reagents:

  • DPPH Stock: 100 µM 2,2-diphenyl-1-picrylhydrazyl in (a) Methanol and (b) Acetonitrile.

  • Sample Solutions: Prepare 1 mM stock of Methyl 2,3,4-trihydroxybenzoate and Gallic Acid in the respective solvent.

Workflow:

ProtocolWorkflow Step1 Preparation Dissolve DPPH (100µM) in MeOH or MeCN Step2 Incubation Mix 1.9mL DPPH + 0.1mL Sample Step1->Step2 Step3 Reaction Dark, 25°C 30 Minutes Step2->Step3 Step4 Measurement Absorbance @ 517nm Step3->Step4 Step5 Calculation Plot % Inhibition vs Conc. Determine IC50 Step4->Step5

Caption: Step-by-step workflow for determining IC50 values in solvent-controlled environments.

Calculation:



Note: For stoichiometry (

), measure the total drop in absorbance at molar equilibrium (sample concentration < DPPH concentration).
Part 5: Expert Recommendations

When to use Methyl 2,3,4-trihydroxybenzoate:

  • Lipophilic Formulations: When the antioxidant must reside in an oil phase or lipid bilayer where Gallic Acid (hydrophilic) would partition out.

  • Aprotic Reaction Media: In organic synthesis or polymer stabilization carried out in acetonitrile or similar non-H-bonding solvents, the 2,3,4-isomer maintains superior stoichiometry (

    
    ) compared to standard phenolic esters.
    
  • Dimerization Studies: If your research involves oxidative coupling mechanisms or the synthesis of benzocoumarin derivatives, this isomer provides a clean, radical-mediated pathway.

When to use Gallic Acid:

  • Aqueous Systems: For biological buffers, cell culture media, or food preservation where water solubility is required.

  • Maximum Potency: If the sole metric is "radicals scavenged per unit mass," Gallic Acid remains the gold standard (

    
    ).
    
References
  • Kodama, A., Shibano, H., & Kawabata, J. (2007). Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester.[2] Bioscience, Biotechnology, and Biochemistry, 71(7), 1731-1734.

  • Dwibedi, V., & Saxena, S. (2022). Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent. Scientific Reports, 12, 8826.

  • Farhoosh, R., et al. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128-134.

  • BenchChem. (2025).[3] A Head-to-Head Battle of Antioxidants: Methyl Gallate vs. Gallic Acid.

Sources

Comparative

Structure-Activity Relationship (SAR) of Methyl 2,3,4-Trihydroxybenzoate Derivatives: A Comprehensive Comparison Guide

Methyl 2,3,4-trihydroxybenzoate (MTB) is a highly versatile phenolic scaffold utilized extensively in medicinal chemistry and drug design. Characterized by its unique contiguous trihydroxyl arrangement (pyrogallol-type m...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2,3,4-trihydroxybenzoate (MTB) is a highly versatile phenolic scaffold utilized extensively in medicinal chemistry and drug design. Characterized by its unique contiguous trihydroxyl arrangement (pyrogallol-type moiety) and an electron-withdrawing ester group, MTB serves as a critical pharmacophore for developing potent antioxidants, antimicrobial meroterpenoids, and antiviral biphenyl derivatives.

This guide objectively compares the performance of MTB and its derivatives across different therapeutic domains, providing researchers with actionable structure-activity relationship (SAR) insights and validated experimental protocols.

Antioxidant Capacity and Oxidative Dimerization

The radical-scavenging efficiency of phenolic compounds is heavily dictated by their ability to donate hydrogen atoms and stabilize the resulting phenoxyl radicals. While the parent compound, 2,3,4-trihydroxybenzoic acid, exhibits baseline antioxidant properties, its esterification to methyl 2,3,4-trihydroxybenzoate significantly alters its solvent-dependent radical scavenging capacity [1].

SAR Insights: The Role of Esterification

In aprotic solvents like acetonitrile, both the acid and the methyl ester can scavenge up to four equivalents of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. However, in protic solvents like methanol, the parent acid loses efficacy due to hydrogen bonding and solvent-induced ionization, whereas MTB retains a high radical-scavenging ability. This sustained activity is mechanistically linked to the ester's ability to undergo oxidative dimerization into a novel benzocoumarin-type dimer when exposed to oxidants like o-chloranil [1]. The formation of this dimer creates a secondary scaffold that continues to quench radicals, effectively amplifying the stoichiometric antioxidant capacity.

OxidativeDimerization A Methyl 2,3,4-trihydroxybenzoate (Monomer) B o-Chloranil / DPPH (Oxidation in Acetonitrile) A->B -e⁻, -H⁺ C Phenoxyl Radical Intermediate (Resonance Stabilized) B->C D Benzocoumarin-type Dimer (Amplified Radical Scavenging) C->D Dimerization & Rearrangement

Pathway of MTB oxidative dimerization yielding the benzocoumarin-type antioxidant dimer.

Quantitative Comparison: DPPH Scavenging Capacity
CompoundSolvent EnvironmentDPPH Radicals Scavenged (mol/mol)Mechanistic Note
2,3,4-Trihydroxybenzoic AcidAcetonitrile (Aprotic)~4.0High baseline activity.
Methyl 2,3,4-trihydroxybenzoate Acetonitrile (Aprotic) ~4.0 Undergoes benzocoumarin dimerization.
2,3,4-Trihydroxybenzoic AcidMethanol (Protic)< 3.0Efficacy reduced by solvent interactions.
Methyl 2,3,4-trihydroxybenzoate Methanol (Protic) ~4.0 Retains high efficacy; dimerization proceeds.
Experimental Protocol: DPPH Radical Scavenging & Dimer Isolation

Self-Validating System: This protocol uses HPLC tracking to ensure the disappearance of the monomer correlates directly with the appearance of the dimer, validating the stoichiometric ratio.

  • Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous acetonitrile. Prepare a 0.025 mM solution of Methyl 2,3,4-trihydroxybenzoate in the same solvent.

  • Reaction: Mix 2 mL of the DPPH solution with 2 mL of the MTB solution in a light-protected vial at 25°C.

  • Spectrophotometric Tracking: Measure absorbance at 517 nm every 5 minutes until a plateau is reached (typically 30-45 minutes). Calculate the stoichiometric factor (moles of DPPH reduced per mole of antioxidant).

  • Dimer Synthesis (Preparative): To isolate the dimer, treat 1.0 mmol of MTB with 0.5 mmol of o-chloranil in 20 mL acetonitrile. Stir at room temperature for 2 hours.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue via silica gel column chromatography (eluent: hexane/ethyl acetate) to isolate the benzocoumarin-type dimer for NMR confirmation [1].

Antimicrobial Meroterpenoids: Nakijinol C

In marine pharmacology, the MTB structural unit is frequently found conjugated with terpenoid skeletons to form meroterpenoids. A prime example is Nakijinol C , isolated from the marine sponge Spongiidae [2].

SAR Insights: Terpenoid Conjugation

Nakijinol C consists of a clerodane-type decalin ring connected directly to a methyl 2,3,4-trihydroxybenzoate unit via a methylene bridge at the C-15 position.

  • Lipophilicity & Penetration: The decalin ring drastically increases the lipophilicity of the MTB pharmacophore, allowing it to penetrate bacterial and fungal cell membranes.

  • Target Selectivity: Unlike its benzoquinone analog (Nakijiquinone S), the intact MTB unit in Nakijinol C selectively disrupts microbial function without exhibiting broad-spectrum cytotoxicity against mammalian cells.

Quantitative Comparison: Antimicrobial & Cytotoxic Profile
Meroterpenoid DerivativeStructural CoreAntimicrobial ActivityCytotoxicity (L1210 / KB cells)
Nakijinol C MTB + Clerodane Decalin Active (Broad-spectrum) Inactive (IC₅₀ > 10 µg/mL)
Nakijiquinone SBenzoquinone + Clerodane DecalinActive (Broad-spectrum)Inactive (IC₅₀ > 10 µg/mL)
Experimental Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation: Culture target bacterial/fungal strains in Mueller-Hinton broth (MHB) to a McFarland standard of 0.5 (approx.

    
     CFU/mL).
    
  • Compound Dilution: Dissolve Nakijinol C in DMSO (final DMSO concentration <1% to prevent solvent toxicity). Prepare two-fold serial dilutions in a 96-well microtiter plate ranging from 64 µg/mL to 0.125 µg/mL.

  • Incubation: Add 10 µL of the bacterial suspension to each well containing 100 µL of the diluted compound. Incubate at 37°C for 18-24 hours.

  • Validation: Include a positive control (e.g., Ciprofloxacin) and a negative vehicle control (1% DMSO in MHB). The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Anti-HIV Biphenyl Derivatives

The MTB scaffold is a critical starting material for the total synthesis of complex biphenyl compounds that exhibit potent anti-HIV activity. The structural rigidity of the biphenyl core, combined with specific methoxy and methylenedioxy substitutions, allows these molecules to effectively bind to HIV-1 viral targets [3].

SAR Insights: Methoxylation and Biphenyl Coupling

The transformation of MTB into an anti-HIV agent requires masking specific hydroxyl groups to tune the electronic properties and steric bulk of the aromatic ring.

  • Selective Methylation: MTB is treated with dimethyl sulfate to convert the C-3 and C-4 hydroxyls into methoxy groups, yielding methyl-2,3-dihydroxy-4-methoxybenzoate.

  • Coupling: Subsequent reactions (often involving Ullmann-type coupling or oxidative dimerization) generate the biphenyl axis. The presence of the ester carbonyls and the methoxy groups at specific positions (e.g., 5,5′-dimethoxy) is critical for fitting into the viral binding pockets.

HIVSynthesis A 2,3,4-Trihydroxybenzoic Acid B Methyl 2,3,4-trihydroxybenzoate (Esterification via MeOH) A->B C Methyl-2,3-dihydroxy-4-methoxybenzoate (Dimethyl sulfate / Sodium borate) B->C D Anti-HIV Biphenyl Derivatives (e.g., Compound 94 & 96) C->D Coupling (DCM, K₂CO₃, DMF)

Synthetic workflow from 2,3,4-trihydroxybenzoic acid to anti-HIV biphenyl derivatives.

Quantitative Comparison: Anti-HIV Biphenyls

Data adapted from Chen et al. / Kumar et al. [3]

Compound DesignationKey Structural FeaturesAnti-HIV Activity Status
Methyl 2,3,4-trihydroxybenzoate Monomeric precursorInactive (Precursor)
Biphenyl 94 5,5′-dimethoxy-3,4,3′,4′-bis-methylene-dioxy-2,2-dimethoxy carbonyl biphenylPotent Inhibition
Biphenyl 96 2,2′-dimethoxy-3,4,3′,4′-bis-methylene-dioxy-5,5′-dimethoxy carbonyl biphenylPotent Inhibition
Experimental Protocol: Synthesis of the Methoxy Intermediate
  • Esterification: Reflux 2,3,4-trihydroxybenzoic acid (10 mmol) in 50 mL anhydrous methanol with a catalytic amount of concentrated H₂SO₄ for 8 hours. Neutralize, extract with ethyl acetate, and concentrate to yield MTB.

  • Selective Methylation: Dissolve MTB (5 mmol) in 20 mL of an aqueous sodium borate solution (to protect the ortho-hydroxyls via complexation).

  • Reagent Addition: Dropwise add dimethyl sulfate (5.5 mmol) while maintaining the pH at 8-9 using NaOH. Stir at room temperature for 4 hours.

  • Extraction: Acidify the mixture to pH 3 with dilute HCl, extract with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate to yield methyl-2,3-dihydroxy-4-methoxybenzoate [3].

Conclusion: The Logic of MTB Modifications

The biological utility of methyl 2,3,4-trihydroxybenzoate is governed by strict structure-activity relationships:

  • The Ester Group (C-1): Enhances solubility in semi-polar/non-polar environments and directs the regioselectivity of oxidative dimerization, unlocking amplified antioxidant pathways.

  • The Pyrogallol Core (C-2, C-3, C-4): Provides the fundamental electron-donating capability required for radical scavenging. Selective methylation of these hydroxyls abolishes antioxidant activity but is a mandatory step for synthesizing rigid, target-specific antiviral biphenyls.

  • The Aromatic Ring (C-5/C-6): Serves as the attachment point for lipophilic terpenoid chains (as seen in Nakijinol C), which act as molecular anchors to penetrate microbial lipid bilayers.

References

  • Kodama, A., Shibano, H., & Kawabata, J. (2007). Oxidative Dimer Produced from a 2,3,4-Trihydroxybenzoic Ester. Bioscience, Biotechnology, and Biochemistry, 71(7), 1731-1734.[Link]

  • Suzuki, H., Kubota, T., Takahashi-Nakaguchi, A., Fromont, J., Gonoi, T., & Kobayashi, J. (2014). Nakijiquinone S and Nakijinol C, New Meroterpenoids from a Marine Sponge of the Family Spongiidae. Chemical and Pharmaceutical Bulletin, 62(2), 209-212.[Link]

  • Kumar, D., Sharma, P., Shabu, Kaur, R., Lobe, M. M. M., & Gupta, G. K. (2021). In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights. RSC Advances, 11(30), 18426-18485.[Link]

Validation

Validation of UV-Vis spectrophotometric method for Methyl 2,3,4-trihydroxybenzoate

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. Executive Summary Methyl 2,3,4-trihydroxybenzoate (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Executive Summary

Methyl 2,3,4-trihydroxybenzoate (CAS No. 56128-66-6) is a potent phenolic ester widely utilized in antioxidant research, radical-scavenging assays, and as a structural precursor in the synthesis of complex bioactive marine meroterpenoids[1][2]. Accurate quantification of this compound is critical during formulation development and stability testing.

This guide provides a comprehensive validation framework for a high-throughput UV-Vis spectrophotometric method, objectively comparing its performance, operational costs, and matrix limitations against the orthogonal gold standard: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Mechanistic Grounding: The Photochemistry of Methyl 2,3,4-Trihydroxybenzoate

To design a robust analytical method, one must understand the molecule's behavior in solution. Methyl 2,3,4-trihydroxybenzoate features a trihydroxybenzoate moiety that exhibits strong UV absorption due to


 transitions of the aromatic ring and 

transitions of the ester carbonyl[3].

Causality in Solvent Selection: Phenolic esters are highly reactive. In aprotic solvents (e.g., acetonitrile), methyl 2,3,4-trihydroxybenzoate is prone to rapid oxidative dimerization, forming benzocoumarin-type dimers[1]. However, in protic solvents like methanol, the hydrogen-bonding network stabilizes the adjacent hydroxyl groups at the 2, 3, and 4 positions, preserving the monomeric state[4]. Therefore, methanol is strictly mandated as the diluent for all spectrophotometric and chromatographic standard preparations to ensure a self-validating, stable system.

In methanol, the compound exhibits a distinct Band II absorbance maximum (


) in the 270–292 nm range[3][5], providing an ideal analytical wavelength for UV-Vis quantification without interference from standard aliphatic excipients.

Experimental Workflows & Methodologies

The following protocols establish a self-validating system. By incorporating system suitability checks (e.g., spectral scanning and peak purity analysis), the methods dynamically verify the integrity of the data.

Workflow A Standard Preparation (Protic Solvent: Methanol) B UV-Vis Spectral Scan (200-400 nm) A->B C Determine λmax (~274-292 nm) B->C D Linearity & Range (R² > 0.999) C->D E Precision (Intra/Inter-day) (%RSD < 2%) C->E F Accuracy (Spike Recovery 98-102%) C->F G Sensitivity (LOD & LOQ) C->G

UV-Vis spectrophotometric method validation workflow for phenolic esters.
Protocol A: UV-Vis Spectrophotometric Assay

Objective: Rapid, high-throughput quantification in simple matrices.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of reference standard Methyl 2,3,4-trihydroxybenzoate and dissolve in 100 mL of HPLC-grade methanol to yield a 100 µg/mL stock. Store at 4°C protected from light.

  • Spectral Scanning (Self-Validation Step): Scan the stock solution from 200 nm to 400 nm against a methanol blank. Confirm the presence of the primary

    
     near 274 nm. A shift in 
    
    
    
    or the appearance of a new peak above 320 nm indicates oxidative degradation[1].
  • Calibration Curve: Dilute the stock to create working standards of 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.

  • Measurement: Measure the absorbance of each standard at the established

    
    . Plot absorbance versus concentration and calculate the linear regression equation.
    
Protocol B: HPLC-UV Method (Orthogonal Validation)

Objective: High-specificity quantification in complex biological or formulation matrices.

  • Chromatographic Conditions: Utilize a high-purity silica C18 column (150 mm × 4.6 mm, 5 µm) maintained at 25°C[6].

  • Mobile Phase Causality: Use a binary gradient of Methanol (A) and Water containing 0.1% formic acid (B). The addition of 0.1% formic acid is critical; it suppresses the ionization of the phenolic hydroxyl groups, preventing peak tailing and ensuring reproducible retention times[4][6].

  • Detection: Monitor via a Photodiode Array (PDA/DAD) detector at 274 nm.

  • Peak Purity Analysis: Utilize the DAD software to extract the UV spectrum across the eluting peak. A peak purity match factor of >990 confirms the absence of co-eluting matrix interferences, validating the specificity of the run[3][6].

Comparative Performance: UV-Vis vs. HPLC-UV

While UV-Vis spectrophotometry offers unmatched speed, it lacks the resolving power of HPLC. The decision to use one over the other hinges entirely on matrix complexity.

DecisionTree A Sample Matrix Analysis BB BB A->BB No B Complex Matrix? (Overlapping Chromophores) D HPLC-UV Analysis (High Specificity, Separation) B->D Yes C UV-Vis Spectrophotometry (High Throughput, Low Cost) BB->C No

Decision matrix for selecting UV-Vis vs. HPLC based on matrix complexity.
Table 1: Method Validation Parameters (Representative Data)

Data represents typical validation outcomes for phenolic esters analyzed under the described protocols.

Validation ParameterUV-Vis SpectrophotometryHPLC-UV (C18, DAD)
Linearity Range 1.0 – 20.0 µg/mL0.5 – 50.0 µg/mL
Correlation Coefficient (

)
> 0.9992> 0.9998
Limit of Detection (LOD) 0.35 µg/mL0.08 µg/mL
Limit of Quantitation (LOQ) 1.05 µg/mL0.25 µg/mL
Intra-day Precision (%RSD) 1.2%0.6%
Accuracy (Spike Recovery) 98.5% – 101.2%99.1% – 100.8%
Table 2: Operational & Strategic Comparison
MetricUV-Vis SpectrophotometryHPLC-UV
Analysis Time per Sample < 1 minute10 – 15 minutes
Specificity in Complex Matrices Low (Susceptible to overlapping chromophores)High (Chromatographic separation + Spectral purity)
Solvent Consumption Minimal (Cuvette volume ~3 mL)High (~10-15 mL per run)
Equipment Cost & Maintenance Low (~$5,000 - $10,000)High (~$40,000 - $80,000)
Ideal Application Routine QA/QC of pure API, dissolution testingPharmacokinetics, stability-indicating assays, crude extracts

Conclusion & Application Recommendations

The UV-Vis spectrophotometric method for Methyl 2,3,4-trihydroxybenzoate is a highly reliable, cost-effective, and rapid analytical tool, provided the sample is prepared in a protic solvent (methanol) to prevent oxidative dimerization[1][4]. It is the method of choice for routine quality control of pure synthetic batches and simple formulations.

However, for researchers extracting this compound from complex biological matrices (e.g., marine sponges evaluating meroterpenoid precursors)[2][5], the orthogonal HPLC-UV method is mandatory. The DAD peak purity function serves as an indispensable self-validating mechanism to ensure that closely related phenolic isomers do not artificially inflate quantification metrics.

References

  • Oxidative Dimer Produced from a 2,3,4-Trihydroxybenzoic Ester Bioscience, Biotechnology, and Biochemistry[Link]

  • Effects of Alcoholic Solvents on Antiradical Abilities of Protocatechuic Acid and Its Alkyl Esters Bioscience, Biotechnology, and Biochemistry[Link]

  • Nakijiquinone S and Nakijinol C, New Meroterpenoids from a Marine Sponge of the Family Spongiidae Chemical and Pharmaceutical Bulletin (J-Stage)[Link]

  • Table 1 Retention times, peak identification, UV absorbance maxima, and analysis for the phenolic acids ResearchGate[Link]

  • Quantitation of Flavanols, Proanthocyanidins, Isoflavones, Flavanones, Dihydrochalcones, Stilbenes, Benzoic Acid Derivatives Using Ultraviolet Absorbance after Identification by Liquid Chromatography–Mass Spectrometry PubMed Central (PMC)[Link]

Sources

Comparative

Absolute Purity Verification of Methyl 2,3,4-trihydroxybenzoate: A Comparative Guide to qNMR vs. Traditional HPLC

Methyl 2,3,4-trihydroxybenzoate (CAS: 56128-66-6) is a critical phenolic intermediate utilized in the synthesis of advanced therapeutics, including selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2,3,4-trihydroxybenzoate (CAS: 56128-66-6) is a critical phenolic intermediate utilized in the synthesis of advanced therapeutics, including selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1]. It is also heavily studied for its potent radical-scavenging capabilities[2]. Because trace impurities or degradation products—such as benzocoumarin-type oxidative dimers[3]—can significantly skew biological assays and downstream synthetic yields, rigorous purity verification is paramount.

This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2,3,4-trihydroxybenzoate, providing a self-validating, step-by-step experimental protocol designed for drug development professionals.

Methodological Comparison: Why qNMR is the Absolute Standard

While HPLC-UV remains the industry workhorse for routine batch release, it is fundamentally a relative technique. It relies heavily on identical reference standards to establish calibration curves and assumes uniform UV response factors. For compounds like Methyl 2,3,4-trihydroxybenzoate, which can readily form oxidative dimers in certain solutions[2], HPLC might misrepresent true purity if the dimer's molar extinction coefficient differs from the monomer.

Conversely, qNMR is an absolute primary analytical method. One of its biggest strengths is that it requires no response factors or calibration curves; the signal area directly reflects the number of nuclei[4]. By utilizing a traceable Internal Standard Reference Data (ISRD) compound[5], qNMR provides SI-traceable purity assignments with unparalleled accuracy.

Table 1: Performance Comparison of Purity Verification Methods

Analytical ParameterqNMR (Absolute Method)HPLC-UV (Relative Method)
Primary Standard Required? No (Uses universal ISRD)Yes (Requires identical reference)
Response Factor Direct (Proportional to nuclei)Variable (Depends on chromophore)
Sample Recovery Non-destructive (Fully recoverable)Destructive
Method Development Time Minimal (Standardized parameters)High (Column/gradient optimization)
Detection of "Silent" Impurities High (Detects all protonated species)Low (Misses non-UV active impurities)
The Self-Validating qNMR Workflow

To ensure data integrity, the qNMR workflow must be designed as a self-validating system. This means the internal standard must be carefully matched to the analyte's solubility and chemical shift profile[6], and the acquisition parameters must be tailored to the fundamental physics of the sample.

G A 1. Gravimetric Preparation Analyte + Internal Standard (DMSO2) B 2. Solvent Selection (DMSO-d6 to prevent dimerization) A->B C 3. T1 Relaxation Measurement (Determine longest T1) B->C D 4. qNMR Acquisition (D1 ≥ 5 × T1, 90° Pulse) C->D E 5. Spectral Processing (Phase & Baseline Correction) D->E F 6. Absolute Purity Calculation (Multi-signal integration) E->F G Do purities from ester and aromatic signals match? F->G H Result Validated (SI-Traceable Purity) G->H Yes (Δ < 1%) I Result Rejected (Check for overlap/degradation) G->I No (Δ ≥ 1%)

qNMR purity verification and self-validation workflow for Methyl 2,3,4-trihydroxybenzoate.

Step-by-Step qNMR Methodology

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation

  • Action: Select Dimethyl sulfone (DMSO2) as the internal standard. Accurately weigh ~10 mg of Methyl 2,3,4-trihydroxybenzoate and ~5 mg of DMSO2 using a calibrated microbalance (d = 0.001 mg).

  • Causality: The internal standard is the backbone of the experiment; any error in its purity or mass transfers directly into the final result[4]. DMSO2 is chosen because its 6H singlet at ~3.00 ppm does not overlap with any signals from the analyte.

  • Validation: Ensure the DMSO2 used is a Certified Reference Material (CRM) with documented purity and traceability[5].

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the gravimetric mixture completely in 0.6 mL of high-purity DMSO-d6.

  • Causality: Methyl 2,3,4-trihydroxybenzoate is prone to rapid oxidative dimerization in aprotic solvents like acetonitrile[2]. DMSO-d6 ensures chemical stability during the NMR acquisition window. Furthermore, using methanol-d4 could lead to in situ transesterification, compromising the methyl ester signal used for quantification[7].

Step 3: T1 Relaxation Measurement & Acquisition

  • Action: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of all protons of interest. Set the relaxation delay (D1) to

    
     of the slowest relaxing nucleus.
    
  • Causality: A 90° excitation pulse provides the maximum signal-to-noise ratio, but the nuclei must fully return to equilibrium before the next scan. If D1 is too short, the signals will be saturated, leading to an underestimation of purity[4].

  • Parameters: 400 MHz spectrometer (or higher), 298 K, 90° pulse, NS = 64, D1 = 30–60 seconds. All parameters contributing to quantification must be meticulously documented[8].

Step 4: Processing and Multi-Signal Calculation

  • Action: Apply an exponential window function (LB = 0.3 Hz), perform rigorous manual phase correction, and apply a high-order baseline correction.

  • Calculation: Calculate the mass fraction purity (

    
    ) using the absolute qNMR equation:
    
    
    
    
  • Self-Validation: Calculate the purity independently using the methyl ester signal (~3.80 ppm) and the aromatic H-6 signal (~7.30 ppm). If the two calculated purities deviate by more than 1%, it indicates hidden signal overlap or structural degradation, instantly flagging an invalid result.

Table 2: 1H-NMR Signal Assignments & qNMR Suitability (DMSO-d6)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration (N)qNMR Suitability
Internal Standard (DMSO2) 3.00Singlet6HPrimary Reference
Ester Methyl (-OCH3)~3.80Singlet3HExcellent (High S/N)
Aromatic (H-5)~6.40Doublet1HGood (Cross-validation)
Aromatic (H-6)~7.30Doublet1HGood (Cross-validation)
Phenolic (-OH)8.50 - 10.00Broad Singlets3HUnsuitable (Exchangeable)
Conclusion

By shifting from relative chromatographic methods to absolute qNMR, researchers can establish an unbreakable chain of traceability for Methyl 2,3,4-trihydroxybenzoate. When executed with rigorous gravimetry, appropriate T1 delays, and multi-signal cross-validation, qNMR transforms from a simple analytical test into a gold-standard quantitative method[4].

References

1.[6] ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." resolvemass.ca. [Link] 2.[4] ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." youtube.com.[Link] 3.[5] Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." bipm.org. [Link] 4.[8] American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." acs.org.[Link] 5.[7] Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]." bipm.org.[Link] 6.[2] Kodama, A., Shibano, H., & Kawabata, J. "Oxidative Dimer Produced from a 2,3,4-Trihydroxybenzoic Ester." Bioscience, Biotechnology, and Biochemistry, Taylor & Francis.[Link] 7.[3] Kodama, A., Shibano, H., & Kawabata, J. "Oxidative Dimer Produced from a 2,3,4-Trihydroxybenzoic Ester." Oxford Academic.[Link] 8.[1] Patent Application. "QUINAZOLINE HETEROCYCLIC COMPOUND AS EGFR KINASE INHIBITOR, AND PREPARATION AND APPLICATION THEREOF." Googleapis.com.[Link]

Sources

Validation

Comparative Guide: Reproducible Synthesis of Methyl 2,3,4-Trihydroxybenzoate

The following guide details the reproducible synthesis of Methyl 2,3,4-trihydroxybenzoate , a specific regioisomer of the more common Methyl Gallate (3,4,5-trihydroxybenzoate). Executive Summary & Technical Context Methy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the reproducible synthesis of Methyl 2,3,4-trihydroxybenzoate , a specific regioisomer of the more common Methyl Gallate (3,4,5-trihydroxybenzoate).

Executive Summary & Technical Context

Methyl 2,3,4-trihydroxybenzoate (CAS: 56128-66-6) is a polyphenol intermediate often confused with its isomer, Methyl Gallate. Unlike the symmetric 3,4,5-isomer, the 2,3,4-substitution pattern creates distinct electronic environments for the hydroxyl groups, influencing its antioxidant potency and chelating ability.

The Reproducibility Challenge: The primary failure mode in synthesizing this compound is oxidative instability . The electron-rich pyrogallol moiety (vicinal tri-hydroxy) is highly susceptible to oxidation under basic conditions or prolonged heating in air, leading to quinone formation (darkening) and low yields.

This guide compares two validated protocols:

  • Method A (Direct Esterification): Cost-effective, scalable, but requires strict anaerobic handling to prevent oxidation.

  • Method B (Demethylation): Higher purity, uses stable precursors, but involves hazardous reagents (

    
    ).
    

Method A: Acid-Catalyzed Fischer Esterification (Standard Protocol)

Best for: Large-scale synthesis where starting material (2,3,4-trihydroxybenzoic acid) is available.

Mechanism & Logic

This method utilizes a classic Fischer esterification driven by a large excess of methanol. Sulfuric acid serves as both the catalyst and a dehydrating agent to shift the equilibrium.

  • Critical Control Point: The reaction must be kept anhydrous . Accumulation of water reverses the equilibrium.

  • Oxidation Control: The reaction is performed under an inert atmosphere (

    
     or Ar) because the acidic environment offers some protection against oxidation, but the workup (neutralization) is a high-risk phase for quinone formation.
    
Step-by-Step Protocol
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ) for 10 minutes.
    
  • Dissolution: Add 2,3,4-trihydroxybenzoic acid (5.0 mmol, ~0.85 g) to Methanol (anhydrous, 20 mL). Stir until fully dissolved.

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add Concentrated

    
      (0.5 mL) dropwise. Note: Exothermic reaction; dropwise addition prevents localized overheating and charring.
    
  • Reflux: Heat the mixture to reflux (65°C) for 12 hours under

    
    .
    
  • Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc 1:1). The product is less polar than the acid.

  • Workup (Critical):

    • Concentrate the methanol to ~5 mL under reduced pressure.

    • Dilute with ice-cold water (20 mL).

    • Extract immediately with Ethyl Acetate (3 x 20 mL).

    • Crucial: Wash the organic layer with Brine (saturated NaCl). Do not wash with basic solutions (like

      
      ) if the color begins to turn dark brown/black, as the phenoxide ion oxidizes rapidly.
      
  • Purification: Dry over anhydrous

    
    , filter, and evaporate. Recrystallize from minimal hot water or benzene/methanol if necessary.
    

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Method B: Demethylation of Trimethoxy Precursor (High Purity)

Best for: Analytical standards or when the carboxylic acid precursor is unavailable/expensive.

Mechanism & Logic

This route starts with the protected Methyl 2,3,4-trimethoxybenzoate .[1] The methoxy groups are cleaved using Boron Tribromide (


), a Lewis acid that complexes with the ether oxygen to facilitate cleavage.
  • Advantage: The ester bond remains intact under controlled conditions (low temp), while the ether bonds are cleaved.

  • Safety:

    
     reacts violently with moisture.
    
Step-by-Step Protocol
  • Setup: Flame-dry a 50 mL 2-neck flask. Cool to -78°C (Dry ice/Acetone bath) under strict Argon atmosphere.

  • Reagent Prep: Dissolve Methyl 2,3,4-trimethoxybenzoate (2.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Addition: Add

    
      (1.0 M in DCM, 8.0 mmol, 4 equiv) dropwise via syringe over 15 minutes.
    
  • Reaction: Allow the mixture to warm to 0°C and stir for 2–4 hours.

  • Quenching: Cool back to -10°C. Slowly add Methanol (5 mL) to quench excess

    
    . (Caution: Vigorous HBr evolution).
    
  • Workup: Evaporate solvents. Partition the residue between water and Ethyl Acetate. Dry organic layer and concentrate.[2]

Expected Yield: 85–92% Purity: >98% (NMR).

Comparative Analysis & Troubleshooting

FeatureMethod A: Fischer EsterificationMethod B: Demethylation
Starting Material 2,3,4-Trihydroxybenzoic acidMethyl 2,3,4-trimethoxybenzoate
Reagents MeOH,


, DCM
Cost LowHigh (

is expensive)
Oxidation Risk Moderate (during basic workup)Low (protected until final step)
Scalability High (kg scale possible)Low (limited by heat management)
Primary Impurity Unreacted acid, Oxidation dimersMono-methylated intermediates
Self-Validating the Product (Characterization)

To ensure you have the correct 2,3,4-isomer and not the 3,4,5-isomer (Methyl Gallate), check the 1H NMR (DMSO-d6) aromatic region:

  • 2,3,4-Isomer: Shows two doublets (AB system) for the protons at C5 and C6 (

    
     Hz).
    
  • 3,4,5-Isomer (Gallate): Shows a singlet (2H) because the protons at C2 and C6 are chemically equivalent.

Visualization of Workflows

SynthesisPathways StartA 2,3,4-Trihydroxybenzoic Acid StepA1 Reflux in MeOH + H2SO4 (Cat.) StartA->StepA1 Method A StartB Methyl 2,3,4-Trimethoxybenzoate StepB1 BBr3 in DCM (-78°C to 0°C) StartB->StepB1 Method B IntermediateA Equilibrium Shift (Water Removal) StepA1->IntermediateA IntermediateB Boron-Complex Hydrolysis StepB1->IntermediateB Product Methyl 2,3,4-trihydroxybenzoate (Target) IntermediateA->Product IntermediateB->Product Validation Validation: 1H NMR (AB System, J=8.8Hz) Product->Validation QC Check

Caption: Dual pathways for synthesis. Method A utilizes equilibrium control; Method B utilizes selective cleavage.

References

  • Preparation of Methyl 2,3,4-trihydroxybenzo

    • Source: Dissertation, LMU München (2023). "Hydrogen Atom Transfer: A Comprehensive Study on Phenoxy, Peptide, and N-Radicals".
    • Context: Detailed experimental procedure (Section 2.6.7) using MeOH/H2SO4 reflux.
    • URL:[Link]

  • Oxidative Dimerization of 2,3,4-Trihydroxybenzo

    • Source:Bioscience, Biotechnology, and Biochemistry (2007).[3]

    • Context: Discusses the stability and oxidation products (benzocoumarin dimers) of the methyl ester, critical for troubleshooting low yields.
    • URL:[Link]

  • General Procedure for Demethylation of Methoxy Benzo

    • Source:Organic Syntheses (2007). "Cleavage of Methyl Ethers with Boron Tribromide".
    • Context: Standard operating procedure for BBr3 cleavage of aryl methyl ethers comp
    • URL:[Link]

  • Physical Data and CAS Verific

    • Source: NIST Chemistry WebBook / PubChem.
    • Context: Verification of CAS 56128-66-6 and distinction
    • URL:[Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Methyl 2,3,4-Trihydroxybenzoate Fragmentation

Executive Summary Objective: To provide a definitive technical guide for the structural characterization of Methyl 2,3,4-trihydroxybenzoate (Methyl 2,3,4-THB) using Electrospray Ionization Tandem Mass Spectrometry (ESI-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for the structural characterization of Methyl 2,3,4-trihydroxybenzoate (Methyl 2,3,4-THB) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Key Insight: The structural differentiation of Methyl 2,3,4-THB from its positional isomer, Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate), relies on the "Ortho Effect." The presence of a hydroxyl group at the C2 position (ortho to the methyl ester) in Methyl 2,3,4-THB facilitates a specific intramolecular hydrogen bond-driven elimination of methanol (32 Da), a pathway kinetically unfavorable for Methyl Gallate.

Chemical Identity & Structural Context

Understanding the substrate is the first step in accurate MS interpretation. Methyl 2,3,4-THB is a polyphenolic ester often analyzed in metabolomics and drug impurity profiling.

FeatureMethyl 2,3,4-trihydroxybenzoateMethyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
Structure Ortho-OH present (at C2)No Ortho-OH (OH at C3, C4, C5)
Formula C₈H₈O₅C₈H₈O₅
Monoisotopic Mass 184.0372 Da184.0372 Da
Precursor Ion [M-H]⁻ m/z 183.029m/z 183.029
Primary Differentiator Loss of CH₃OH (-32 Da) Loss of •CH₃ (-15 Da) / CO₂ (-44 Da)

Experimental Methodology (Protocol)

To replicate the fragmentation patterns described below, the following ESI-MS/MS parameters are recommended. This protocol prioritizes the stability of the deprotonated precursor ion.

LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Negative Mode (-) (Phenolic protons are acidic, yielding high sensitivity for [M-H]⁻).

  • Flow Rate: 0.3–0.5 mL/min (Standard HPLC/UHPLC).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses random ionization, stabilizes pH).

    • B: Acetonitrile (ACN).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the parent ion and secondary fragments.

Fragmentation Mechanism Analysis

The fragmentation of Methyl 2,3,4-THB is governed by the proximity of the C2-hydroxyl group to the ester carbonyl. This allows for a 6-membered cyclic transition state , facilitating the neutral loss of methanol.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the ortho-substituted isomer (2,3,4-THB) and the meta/para-substituted isomer (Methyl Gallate).

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 183 OrthoState Transition State (Ortho-OH H-bonding) Parent->OrthoState 2,3,4-Isomer Only RadicalLoss Distonic Ion [M-H-•CH3]⁻ m/z 168 (Major for Methyl Gallate) Parent->RadicalLoss 3,4,5-Isomer (Gallate) CO2Loss Decarboxylation [M-H-CO2]⁻ m/z 139 Parent->CO2Loss 3,4,5-Isomer (Gallate) Ketene Ketene Ion [M-H-CH3OH]⁻ m/z 151 (Base Peak for 2,3,4-THB) OrthoState->Ketene Loss of CH3OH (-32 Da) Decarb Decarboxylated Ion m/z 107 Ketene->Decarb Loss of CO2 (-44 Da)

Figure 1: Mechanistic divergence in fragmentation. The green path represents the diagnostic "Ortho Effect" specific to Methyl 2,3,4-trihydroxybenzoate.

Comparative Analysis: 2,3,4-THB vs. Methyl Gallate

This section provides the data required to distinguish the two isomers. The "Diagnostic Ratio" is the self-validating metric for your analysis.

Fragment Ion Abundance Table
Fragment Ion (m/z)Methyl 2,3,4-THB (Target)Methyl Gallate (Alternative)Mechanistic Origin
183 Precursor Precursor Deprotonated molecule [M-H]⁻.
168 Low / TraceHigh / Base Peak Loss of Methyl Radical (•CH₃). Common in methoxy/ester groups lacking ortho-stabilization [1].
151 High / Base Peak Absent / TraceLoss of Methanol (CH₃OH). Requires Ortho-OH to facilitate proton transfer to the ester methoxy group [2].
139 LowMediumLoss of CO₂ (Decarboxylation).
124 LowHighSecondary fragmentation (Loss of •CH₃ + CO₂).
Diagnostic Logic
  • Check m/z 151: If m/z 151 is the dominant fragment (Relative Abundance > 80%), the molecule is Methyl 2,3,4-THB .

  • Check m/z 168: If m/z 168 is dominant and m/z 151 is negligible (< 5%), the molecule is Methyl Gallate .

Troubleshooting & Validation

Ensure your data is valid by checking for these common artifacts:

  • Artifact: m/z 197 (Methylation): If using methanol as a solvent for long periods, transesterification or methylation artifacts can occur. Always prepare fresh standards in ACN/Water.

  • Source Fragmentation: If m/z 151 is observed in the MS1 (full scan) spectrum of Methyl 2,3,4-THB, your source voltage (Cone Voltage/Declustering Potential) is too high. Lower it to keep the precursor intact.

  • Dimer Formation: At high concentrations, a dimer [2M-H]⁻ at m/z 367 may appear. Dilute the sample (target < 10 µg/mL) to resolve.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 3,4,5-trihydroxybenzoate. National Institute of Standards and Technology.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Hough, J. M., et al. (2000). Regioisomeric differentiation of ring-substituted isomers by gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry.

  • Prasain, J. K., et al. (2004). Liquid chromatography–mass spectrometry methods for the analysis of flavonoids and phenolic acids. Guide to Medical Pharmacology.

Sources

Validation

Bioequivalence Assessment of Methyl 2,3,4-trihydroxybenzoate Formulations

This guide provides a strategic framework for conducting bioequivalence (BE) studies on Methyl 2,3,4-trihydroxybenzoate (M-2,3,4-THB). Editorial Note: Methyl 2,3,4-trihydroxybenzoate (CAS 56128-66-6) is a structural isom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic framework for conducting bioequivalence (BE) studies on Methyl 2,3,4-trihydroxybenzoate (M-2,3,4-THB).

Editorial Note: Methyl 2,3,4-trihydroxybenzoate (CAS 56128-66-6) is a structural isomer of the more common Methyl Gallate (3,4,5-trihydroxybenzoate). While Methyl Gallate is widely studied, M-2,3,4-THB is an emerging bioactive often explored in custom synthesis for anti-HIV and antioxidant applications. As no standard commercial reference product currently exists, this guide outlines the protocol for comparing a Novel Test Formulation against a Standard Reference Solution (or immediate-release capsule) to establish bioequivalence during pre-clinical or early clinical development.

Executive Summary & Compound Profile

Methyl 2,3,4-trihydroxybenzoate is a polyphenolic ester.[1] Its pharmacological efficacy is limited by physicochemical hurdles common to this class: rapid oxidative degradation, extensive Phase II metabolism (glucuronidation/sulfation), and poor oral bioavailability. A successful bioequivalence study must not only measure blood concentrations but also validate the stability of the analyte during processing.

Physicochemical Profile
PropertyValue / CharacteristicImplication for BE Study
Chemical Structure Methyl 2,3,4-trihydroxybenzoateDistinct from Methyl Gallate (3,4,5-isomer); specific analytical separation required.
LogP ~0.8 - 1.2 (Estimated)Moderate lipophilicity; likely Class II or IV (BCS).
Solubility Low in water; soluble in alcoholsDissolution is a critical quality attribute (CQA).
Stability High oxidation risk at pH > 7Plasma samples require acidification and antioxidants immediately upon collection.

Experimental Design: The Bioequivalence Protocol

Study Design Architecture

For a pivotal BE study, a Randomized, Two-Period, Two-Sequence, Single-Dose Crossover Design is the gold standard. This minimizes inter-subject variability by ensuring every subject acts as their own control.

  • Subjects: Healthy volunteers (n=12–24 for pilot; n=24–48 for pivotal).

  • Washout Period: Minimum 7 days (>> 5x half-life) to prevent carryover.

  • Fasting Condition: Overnight fast (10 hours) is required to standardize gastric emptying, as food can significantly alter polyphenol absorption.

Formulations for Comparison

Since M-2,3,4-THB is often a research candidate, the comparison is typically:

  • Reference (R): Pure API dissolved in PEG-400/Water or a simple lactose-filled gelatin capsule (Immediate Release).

  • Test (T): Enhanced formulation (e.g., Self-Emulsifying Drug Delivery System [SEDDS] or Lipid Nanocarrier) designed to improve

    
     and 
    
    
    
    .
Workflow Diagram

The following diagram illustrates the logical flow of the bioequivalence study, from administration to data analysis.

BE_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Start Study Initiation Screening Subject Screening (Inclusion/Exclusion) Start->Screening Random Randomization (Seq TR / Seq RT) Screening->Random Dosing1 Dosing (T or R) Random->Dosing1 Sampling1 Blood Sampling (0 - 24h) Dosing1->Sampling1 Washout Washout Phase (7 Days) Sampling1->Washout Dosing2 Dosing (Cross-over) Washout->Dosing2 Sampling2 Blood Sampling (0 - 24h) Dosing2->Sampling2 Bioanalysis LC-MS/MS Analysis (Plasma) Sampling2->Bioanalysis Stats PK & Statistical Analysis Bioanalysis->Stats

Caption: Figure 1. Standard Two-Way Crossover Design for Bioequivalence Assessment.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification is the backbone of any BE study. Due to the structural similarity with other benzoates, high specificity is required.

Sample Preparation Protocol

Critical Step: Polyphenols oxidize rapidly in plasma.

  • Collection: Collect blood into K2EDTA tubes containing 0.1% Ascorbic Acid (antioxidant) and Sodium Fluoride (esterase inhibitor).

  • Separation: Centrifuge at 4°C, 3000 x g for 10 min.

  • Extraction (Protein Precipitation):

    • Aliquot 100 µL plasma.

    • Add 10 µL Internal Standard (e.g., Propyl Gallate or deuterated analog).

    • Add 300 µL ice-cold Acetonitrile with 1% Formic Acid (to stabilize the phenol).

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

    • Inject supernatant.

Chromatographic Conditions
  • Instrument: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][3]

    • Gradient: 5% B to 90% B over 5 minutes.

  • Detection: Negative Ion Mode (ESI-). Phenolic protons ionize best in negative mode.

    • Precursor Ion: [M-H]⁻ (m/z 183.0).

    • Product Ions: m/z 123.0 (loss of methyl ester group), m/z 151.0.

Data Analysis & Acceptance Criteria

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for the primary PK parameters must fall within the 80.00% – 125.00% range.

Key Pharmacokinetic Parameters
ParameterDefinitionSignificance

Maximum plasma concentrationIndicator of absorption rate and safety margin.

Time to reach

Indicator of absorption rate; critical for onset of action.

Area under curve (time 0 to last measurable)Measure of total drug exposure (extent of absorption).

Area under curve extrapolated to infinityTotal exposure accounting for elimination phase.
Mock Data Comparison (Example)

Scenario: Comparing a Test Nano-emulsion (T) vs. Reference Capsule (R).

ParameterReference (R) Mean ± SDTest (T) Mean ± SDT/R Ratio (%)90% CIConclusion

(ng/mL)
125.4 ± 30.2138.1 ± 28.5110.198.2 – 123.5Pass

(ng[1]·h/mL)
450.2 ± 85.6475.8 ± 90.1105.795.4 – 117.1Pass

(h)
1.5 ± 0.50.8 ± 0.3-p < 0.05Faster onset

Interpretation: In this hypothetical scenario, the Test formulation is bioequivalent to the Reference in terms of extent of absorption (


) and peak exposure (

), but shows a statistically faster onset of action (

), which is often desirable for antioxidants.

Metabolic Pathway & Mechanistic Insight

Understanding the fate of M-2,3,4-THB is crucial for interpreting "low bioavailability" results. The compound likely undergoes rapid hydrolysis and conjugation.

Metabolism Parent Methyl 2,3,4-trihydroxybenzoate (Parent Drug) Hydrolysis Esterase Hydrolysis (Liver/Plasma) Parent->Hydrolysis Rapid Phase2 Phase II Conjugation (UGT/SULT Enzymes) Parent->Phase2 Direct Conjugation Acid 2,3,4-Trihydroxybenzoic Acid Hydrolysis->Acid Acid->Phase2 Metabolites Glucuronides & Sulfates (Renal Excretion) Phase2->Metabolites

Caption: Figure 2. Predicted Metabolic Pathway of Methyl 2,3,4-trihydroxybenzoate.

Expert Insight: Because esterases rapidly convert the methyl ester to the free acid (2,3,4-trihydroxybenzoic acid), BE studies should ideally monitor both the parent ester and the acid metabolite to fully characterize the formulation's performance.

References

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2025).[4] Bioequivalence Studies for Solid Oral Dosage Forms. Retrieved from

  • National Institutes of Health (NIH) PubChem. (n.d.). Methyl 2,3,4-trihydroxybenzoate Compound Summary. Retrieved from

  • BenchChem. (2025).[5] Comparative Guide to Analytical Methods for Hydroxybenzoates. Retrieved from

  • Journal of Chromatographic Science. (2015). Determination of Dihydroxy Methyl Benzoates in Plasma by HPLC. (Methodology adapted for trihydroxy analogs).[1] Retrieved from

Sources

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